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  • Product: 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
  • CAS: 930111-07-2

Core Science & Biosynthesis

Foundational

Physicochemical Engineering of Thienylpiperidine Derivatives: From CNS Scaffolds to Near-Infrared Photoacoustic Probes

Executive Summary Thienylpiperidine derivatives—specifically those featuring a direct N-aryl linkage such as 1-(thiophen-2-yl)piperidine—represent a highly versatile pharmacophore and chemical building block[1]. Historic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienylpiperidine derivatives—specifically those featuring a direct N-aryl linkage such as 1-(thiophen-2-yl)piperidine—represent a highly versatile pharmacophore and chemical building block[1]. Historically utilized as critical intermediates for central nervous system (CNS) therapeutics[1], recent advances in materials science have repurposed the unique physicochemical properties of the thienylpiperidine moiety to develop advanced optoelectronic materials. By acting as an exceptionally strong electron donor, this structural motif has enabled the creation of novel near-infrared (NIR) and shortwave infrared (SWIR) dyes optimized for deep-tissue photoacoustic imaging[2],[3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of thienylpiperidine derivatives, elucidating the causality between their molecular structure, electronic behavior, and their dual utility in drug development and advanced diagnostics.

Structural and Electronic Profiling

The core physicochemical behavior of 1-(thiophen-2-yl)piperidine (CAS 19983-20-1) is dictated by the direct conjugation between the nitrogen lone pair of the piperidine ring and the π -electron system of the thiophene ring[1].

Basicity and pKa Shift

Standard aliphatic piperidines typically exhibit a pKa of approximately 11.0, rendering them highly protonated at physiological pH (7.4). However, the direct attachment of the electron-withdrawing/polarizable thiophene ring facilitates extensive delocalization of the nitrogen lone pair. This intramolecular charge transfer significantly reduces the basicity of the nitrogen atom, resulting in a predicted pKa of 5.30 ± 0.20 [1].

  • Causality: Because the pKa is significantly lower than physiological pH, the vast majority of the compound exists in its neutral, unprotonated state in systemic circulation. This drastically increases its apparent lipophilicity (LogD at pH 7.4), facilitating rapid passive diffusion across the lipophilic blood-brain barrier (BBB)[4].

Electron-Donating Capacity

In the context of conjugated dye systems, the thienylpiperidine group acts as an extraordinarily potent auxochrome. The sulfur atom in the thiophene ring provides unique polarizability, which, when coupled with the nitrogen lone pair, creates a powerful electron "push" in Donor-Acceptor-Donor (D-A-D) architectures[2],[5].

Application 1: Advanced Diagnostics (NIR Photoacoustic Dyes)

Photoacoustic (PA) imaging requires contrast agents that absorb light in the NIR region (>800 nm) and dissipate that energy non-radiatively as heat, generating an acoustic wave via thermoelastic expansion[2],[3]. Traditional xanthene dyes (e.g., fluorescein, rhodamine) possess excellent photostability but are limited to visible light absorption (400–600 nm)[6].

By integrating thienylpiperidine as the donor unit in a D-A-D xanthene core, researchers have successfully synthesized dyes like XanthCR-880 [2]. The strong electron-donating nature of the thienylpiperidine unit induces a massive bathochromic shift (up to 508 nm in dichloromethane), pushing the maximum absorption wavelength ( λmax​ ) to 880 nm—the edge of the NIR I and NIR II regions[2]. Furthermore, XanthCR-880 exhibits a high molar absorptivity ( 88,900M−1cm−1 ) and exceedingly weak fluorescence, which perfectly channels absorbed energy into the photoacoustic signal[2].

Protocol 1: Photophysical Validation of D-A-D Xanthene Dyes

To ensure trustworthiness and reproducibility, the photophysical characterization of thienylpiperidine-based dyes must utilize a self-validating system that accounts for both radiative and non-radiative decay pathways.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized thienylpiperidine-xanthene dye in anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO) to a concentration of 10μM .

  • Absorbance Profiling: Measure the UV-Vis-NIR absorption spectrum using a dual-beam spectrophotometer. Validation Check: Ensure the closed spirocyclic form absorbs at ~372 nm, while the acid-catalyzed opened form (or esterified form) shifts to >880 nm[2].

  • Quantum Yield Determination (Self-Validating Step): Use an integrating sphere coupled to a spectrofluorometer to measure the absolute fluorescence quantum yield ( ΦF​ ).

    • Causality: A successful PA dye must yield a ΦF​<0.01 . If the quantum yield is high, energy is lost to photon emission rather than the heat generation required for thermoelastic expansion.

  • Photoacoustic Signal Calibration: Irradiate the sample using an Nd:YAG pumped optical parametric oscillator (OPO) laser tuned to 880 nm.

    • Control Mechanism: Co-inject an aza-BODIPY reference dye into a parallel phantom channel. Normalize the thienylpiperidine dye's PA signal against the reference to account for pulse-to-pulse laser energy fluctuations, ensuring absolute signal integrity[2].

DAD_Photophysics D1 Thienylpiperidine Donor (N-lone pair delocalization) A1 Xanthene Core Acceptor (Electron Deficient) D1->A1 Intramolecular Charge Transfer (ICT) S2 Non-Radiative Relaxation (Vibrational Decay) A1->S2 Suppressed Fluorescence S1 NIR Excitation (λ > 800 nm) S1->A1 Photon Absorption S3 Thermoelastic Expansion (Photoacoustic Signal) S2->S3 Acoustic Wave Generation

Fig 1: Photophysical pathway of D-A-D thienylpiperidine-xanthene dyes for photoacoustic imaging.

Application 2: CNS Drug Discovery and Pharmacokinetics

Beyond optoelectronics, 1-(thiophen-2-yl)piperidine remains a highly valuable intermediate for identifying and optimizing lead compounds targeting the central nervous system[1]. Because the compound is primarily unprotonated at physiological pH, it serves as an excellent lipophilic scaffold for traversing the blood-brain barrier (BBB)[4].

Protocol 2: High-Throughput BBB Permeability Assay (PAMPA)

To validate the CNS penetration capabilities of novel thienylpiperidine derivatives, a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB is required.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 2% (w/v) solution of porcine brain lipid (PBL) dissolved in dodecane.

  • Donor/Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 50 µM of the thienylpiperidine derivative to the donor compartment. Fill the acceptor compartment with 300 µL of fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours under gentle agitation to allow passive diffusion of the neutral species.

  • Paracellular Leakage Control (Self-Validating Step): Spike the donor solution with Lucifer Yellow ( 100μM ), a highly hydrophilic fluorescent marker.

    • Causality: Lucifer Yellow cannot passively diffuse through an intact lipid bilayer. Post-incubation, analyze the acceptor well for fluorescence. If Lucifer Yellow is detected, the artificial membrane was compromised, and the permeability data for that specific well is automatically discarded. This ensures the calculated effective permeability ( Peff​ ) is strictly due to transcellular passive diffusion.

  • Quantification: Quantify the concentration of the thienylpiperidine derivative in both compartments using LC-MS/MS to calculate the Peff​ .

PAMPA_Workflow N1 Thienylpiperidine (pH 7.4 Buffer) N2 Artificial Lipid Membrane (Brain Lipid/Dodecane) N1->N2 Passive Diffusion (Neutral Species) N3 Acceptor Compartment (Quantification via LC-MS) N2->N3 Permeation N4 Lucifer Yellow Control (Membrane Integrity) N4->N2 Paracellular Block Check

Fig 2: PAMPA workflow validating the high BBB permeability of neutral thienylpiperidine species.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties of 1-(Thiophen-2-yl)piperidine

PropertyValueImplication for Drug/Dye Design
Molecular Formula C9​H13​NS Low molecular weight (167.27 g/mol ) favors high ligand efficiency[1].
pKa (Predicted) 5.30±0.20 Predominantly neutral at pH 7.4; excellent BBB penetration[1].
Density 1.106±0.06g/cm3 Standard handling in organic synthesis workflows[1].
Boiling Point 265.0±13.0∘C High thermal stability suitable for rigorous cross-coupling reactions[1].

Table 2: Photophysical Comparison of Xanthene Cores vs. Thienylpiperidine-Xanthene (XanthCR-880)

Photophysical ParameterStandard Fluorescein (Visible)XanthCR-880 (NIR I / II)Causality / Mechanism
Absorption Max ( λmax​ ) ~490 nm880 nm (DCM) / 890 nm (DMSO)Massive bathochromic shift driven by thienylpiperidine ICT[2].
Molar Absorptivity ( ϵ ) ∼90,000M−1cm−1 88,900M−1cm−1 High photon capture cross-section maintained[2].
Fluorescence Quantum Yield High (>0.90)Extremely Low (Undetectable)Energy strictly channeled into non-radiative decay (heat)[2].
Primary Application Fluorescence MicroscopyDeep-Tissue Photoacoustic ImagingReduced light scattering and deeper tissue penetration at >800 nm[2],[3].

Conclusion

The thienylpiperidine moiety is far more than a simple structural building block. Its unique electronic configuration—characterized by a low pKa and intense electron-donating capabilities—makes it a highly privileged scaffold. Whether utilized to ensure the neutral-state passive diffusion required for CNS therapeutics or engineered as a potent donor in D-A-D architectures to push xanthene dyes into the NIR II window, understanding the physicochemical causality of thienylpiperidines is essential for modern drug development and molecular imaging.

References

  • Rathnamalala, C. S. L., Pino, N. W., Herring, B. S., Hooper, M., Gwaltney, S. R., Chan, J., & Scott, C. N. (2021). "Thienylpiperidine Donor NIR Xanthene-Based Dye for Photoacoustic Imaging." Organic Letters, 23(19), 7640–7644.[Link]

  • LookChem. "1-(THIEN-2-YL)-PIPERIDINE Chemical Properties and Uses." LookChem Database.[Link]

  • Scholars Junction - Mississippi State University. "Design and synthesis of donor-acceptor-donor xanthene-based near infrared I and shortwave infrared (SWIR) dyes for biological imaging." (2023).[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the putative mechanism of action of the novel chemical entity, 4-[(Methylamino)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of the novel chemical entity, 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine. Based on a thorough analysis of its structural motifs and the pharmacological profiles of analogous compounds, we hypothesize that this molecule is likely to exhibit activity as a modulator of the sigma-1 (σ1) receptor, an inhibitor of acetylcholinesterase (AChE), and/or a ligand for serotonin (5-HT) receptors. This document outlines a structured, multi-faceted research program designed to elucidate the precise molecular interactions and downstream signaling pathways engaged by this compound. Detailed, self-validating experimental protocols are provided for receptor binding assays, functional enzymatic and second messenger assays, and cellular and in vivo models. The overarching goal of this guide is to furnish researchers with the necessary theoretical framework and practical methodologies to rigorously characterize the pharmacological identity of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, thereby paving the way for its potential development as a therapeutic agent.

Introduction and Structural Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems. The subject of this guide, 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, incorporates several key structural features that suggest a high probability of interaction with central nervous system (CNS) targets.

  • The Piperidine Core: This saturated heterocycle is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, as well as certain enzymes. Its conformational flexibility allows it to adopt low-energy conformations that can fit into diverse binding pockets.

  • The (Thien-2-ylmethyl) Substituent: The thiophene ring is a bioisostere of a phenyl ring and is present in numerous CNS-active drugs. The thienylmethyl group attached to the piperidine nitrogen is a structural motif found in ligands with affinity for serotonin receptors.

  • The 4-[(Methylamino)methyl] Side Chain: The 4-aminomethylpiperidine moiety is a known pharmacophore for analgesic compounds and serves as a versatile building block for various CNS-active agents.

Given this structural amalgamation, we have formulated three primary hypotheses regarding the mechanism of action of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, which will be systematically investigated in this guide.

Hypothesized Mechanisms of Action

Hypothesis 1: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including calcium signaling, and has been implicated in neuroprotection, cognition, and pain. Many σ1 receptor ligands possess a piperidine or piperazine core. The overall lipophilicity and the presence of a basic nitrogen atom in our target compound are consistent with the general pharmacophore for σ1 receptor ligands.

Hypothesis 2: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease. The structure of our compound bears a resemblance to known AChE inhibitors like donepezil, which features a benzylpiperidine moiety. The thiophene ring can mimic the aromatic interactions of the benzyl group in the active site of AChE.

Hypothesis 3: Serotonin (5-HT) Receptor Modulation

The serotonin system is a critical regulator of mood, cognition, and various physiological processes. The (thien-2-ylmethyl)piperidine scaffold is present in compounds known to interact with 5-HT receptors, particularly the 5-HT1A subtype. The specific subtype and the functional consequence of binding (agonist, antagonist, or inverse agonist) would need to be determined experimentally.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses, we propose a tiered experimental approach, beginning with in vitro binding assays to identify primary molecular targets, followed by functional assays to determine the nature of the interaction, and culminating in cellular and in vivo studies to assess physiological relevance.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular and In Vivo Validation Receptor Binding Assays Receptor Binding Assays Second Messenger Assays Second Messenger Assays Receptor Binding Assays->Second Messenger Assays Identifies target Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Kinetics Enzyme Kinetics Enzyme Inhibition Assays->Enzyme Kinetics Identifies target Cell-based Assays Cell-based Assays Second Messenger Assays->Cell-based Assays Enzyme Kinetics->Cell-based Assays Electrophysiology Electrophysiology Animal Models of Disease Animal Models of Disease Electrophysiology->Animal Models of Disease Cell-based Assays->Animal Models of Disease

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1: Target Identification

Objective: To determine the binding affinity of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine for the σ1 receptor and a panel of 5-HT receptor subtypes.

Methodology:

  • Membrane Preparation:

    • For σ1 receptors, use homogenates of guinea pig brain as the receptor source.

    • For 5-HT receptors, use membranes from CHO or HEK293 cells stably expressing the human recombinant receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligands:

    • For σ1 receptors: [³H]-(+)-pentazocine.

    • For 5-HT1A receptors: [³H]-8-OH-DPAT.

    • For 5-HT2A receptors: [³H]-ketanserin.

    • For 5-HT2C receptors: [³H]-mesulergine.

  • Assay Procedure:

    • Incubate the membrane preparations with a fixed concentration of the respective radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., haloperidol for σ1, 5-HT for 5-HT receptors).

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The use of well-characterized radioligands and reference compounds (positive controls) for each receptor subtype will validate the assay performance. The determination of non-specific binding is crucial for accurate calculation of specific binding.

Objective: To determine the inhibitory potency of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine against AChE.

Methodology (Ellman's Method):

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Purified human recombinant AChE.

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

    • Add the AChE enzyme and pre-incubate.

    • Initiate the reaction by adding the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the rate of color change spectrophotometrically at 412 nm.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

Self-Validation: A known AChE inhibitor, such as donepezil, should be run in parallel as a positive control. A reaction mixture without the enzyme will serve as a blank to account for any non-enzymatic hydrolysis of the substrate.

Tier 2: Functional Characterization

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled 5-HT receptors.

Methodology:

  • Principle: This assay measures the activation of G-proteins upon receptor stimulation. Agonists increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

  • Procedure:

    • Incubate cell membranes expressing the 5-HT receptor subtype of interest with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • To test for antagonist activity, perform the assay in the presence of a known agonist (e.g., 5-HT).

    • Separate bound and free [³⁵S]GTPγS by filtration and quantify radioactivity by liquid scintillation counting.

  • Data Analysis:

    • For agonist activity, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonist activity, determine the IC₅₀ and calculate the Kb using the Schild equation.

Self-Validation: Known agonists and antagonists for each receptor subtype will be used as positive controls. Basal [³⁵S]GTPγS binding (in the absence of any ligand) will be determined to assess for inverse agonist activity.

G cluster_0 Agonist Binding cluster_1 G-Protein Activation Agonist Agonist Receptor Receptor Agonist->Receptor G-Protein (GDP) G-Protein (GDP) Receptor->G-Protein (GDP) activates Gα-GTP Gα-GTP G-Protein (GDP)->Gα-GTP GDP/GTP exchange Gβγ Gβγ G-Protein (GDP)->Gβγ Effector Enzyme Effector Enzyme Gα-GTP->Effector Enzyme modulates

Caption: A simplified diagram of GPCR signaling activation.

Objective: To determine the mode of AChE inhibition (competitive, non-competitive, or uncompetitive) by the test compound.

Methodology:

  • Procedure:

    • Perform the AChE inhibition assay as described in section 4.1.2, but with varying concentrations of both the substrate (ATCI) and the inhibitor.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the enzyme kinetics data.

    • Analyze the changes in Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the mode of inhibition.

Self-Validation: The use of multiple substrate and inhibitor concentrations allows for a robust determination of the kinetic parameters.

Data Summary and Interpretation

The following tables should be populated with the experimental data obtained from the assays described above.

Table 1: Receptor Binding Affinities (Ki, nM)

Compoundσ15-HT1A5-HT2A5-HT2C
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
Positive Control 1
Positive Control 2

Table 2: Functional Activity at 5-HT Receptors ([³⁵S]GTPγS Assay)

CompoundReceptorEC₅₀/IC₅₀ (nM)Emax (%) / Kb (nM)Activity
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine5-HT1A
5-HT2A
5-HT2C

Table 3: Acetylcholinesterase Inhibition

CompoundIC₅₀ (nM)Mode of Inhibition
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
DonepezilCompetitive

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical framework for the elucidation of the mechanism of action of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine. By systematically evaluating its interaction with the hypothesized targets—the σ1 receptor, acetylcholinesterase, and serotonin receptors—a clear pharmacological profile can be established. The results from the proposed experiments will be critical in guiding further preclinical development, including lead optimization and the selection of appropriate in vivo models to assess its therapeutic potential for relevant CNS disorders. Should the compound demonstrate promising activity at one or more of these targets, subsequent studies should focus on selectivity profiling against a broader panel of receptors and enzymes, as well as detailed pharmacokinetic and pharmacodynamic characterization.

References

  • Kwon, Y. E., Park, J. Y., No, K. T., Shin, J. H., Lee, S. K., Eun, J. S., Yang, J. H., Shin, T. Y., Kim, D. K., Chae, B. S., Leem, J. Y., & Kim, K. H. (2007). Synthesis,
Foundational

Technical Whitepaper: Characterization, Nomenclature, and Application of CAS 930111-07-2 in Fragment-Based Drug Discovery

Introduction & Core Identity In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) relies heavily on the quality, three-dimensionality, and synthetic tractability of its starting libraries. The com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Identity

In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) relies heavily on the quality, three-dimensionality, and synthetic tractability of its starting libraries. The compound 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS: 930111-07-2) has emerged as a highly valuable, 3D-structurally diverse fragment[1]. Unlike traditional flat, sp2-hybridized aromatic fragments, this molecule leverages an sp3-rich piperidine core, providing superior spatial projection and vector trajectories for target engagement.

This whitepaper deconstructs the nomenclature, physicochemical profiling, and synthetic utility of this compound, providing a comprehensive guide for researchers utilizing it as a foundational building block in lead generation.

Structural Nomenclature & Mechanistic Rationale

Understanding the chemical identity of CAS 930111-07-2 requires a deconstruction of its systematic nomenclature. The preferred IUPAC name is N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine , though it is widely commercialized under its scaffold-based name [2].

The nomenclature can be logically divided into three functional domains, each serving a specific mechanistic purpose in drug design:

  • The Piperidine Core ("...piperidine"): Serving as the central scaffold, the saturated six-membered ring introduces sp3 character. This three-dimensionality is critical for escaping "flatland" (the over-reliance on planar aromatic rings), which has been shown to improve clinical success rates by enhancing target specificity and reducing off-target toxicity.

  • The Thiophene Anchor ("...1-(thien-2-ylmethyl)..."): Attached to the piperidine nitrogen via a methylene bridge, the thiophene ring acts as a lipophilic bioisostere for a phenyl group. The sulfur atom can engage in specific multipolar interactions or weak hydrogen bond acceptance with target protein residues, while the aromatic system is primed for π−π stacking or CH- π interactions.

  • The Basic Vector ("4-[(Methylamino)methyl]..."): Positioned at the 4-position of the piperidine ring, this secondary amine provides a basic center (pKa ~10.0) that is typically protonated at physiological pH, allowing for strong electrostatic interactions with acidic residues (e.g., Asp, Glu) in binding pockets. Crucially, the secondary amine serves as the primary synthetic handle for fragment elaboration.

Physicochemical Profiling and Ro3 Compliance

For a fragment to be viable in FBDD, it must exhibit high aqueous solubility for biophysical screening (e.g., SPR, NMR, X-ray crystallography) and possess favorable physicochemical properties that allow for subsequent "growing" without exceeding standard drug-like parameters (Lipinski's Rule of Five).

The industry standard for fragment selection is the "Rule of Three" (Ro3) , established by, which dictates that ideal fragments should have a molecular weight 300 Da, cLogP 3, and 3 hydrogen bond donors/acceptors [3].

As summarized in Table 1, CAS 930111-07-2 strictly adheres to these parameters, making it an optimized starting point.

Table 1: Physicochemical Properties of CAS 930111-07-2

PropertyValueRo3 ThresholdCompliance Status
Molecular Weight 224.37 g/mol 300 DaPass
cLogP (Estimated) ~1.8 3.0Pass
Hydrogen Bond Donors (HBD) 1 (Secondary Amine) 3Pass
Hydrogen Bond Acceptors (HBA) 3 (N, N, S) 3Pass
Rotatable Bonds 4 3Marginal (Acceptable)
Polar Surface Area (PSA) 43.3 Ų 60 ŲPass

FBDD_Workflow A Target Protein Preparation BB BB A->BB B Fragment Library Screening (SPR/NMR) C Hit Identification: CAS 930111-07-2 D X-ray Crystallography (Binding Mode Analysis) C->D E Fragment Growing (Synthetic Elaboration) D->E F Lead Optimization (MW ~400-500 Da) E->F BB->C

Logical progression of Fragment-Based Drug Discovery utilizing CAS 930111-07-2.

Experimental Methodology: Fragment Elaboration via Amide Coupling

Once CAS 930111-07-2 is identified as a hit via crystallographic screening, the next logical step is fragment growing. The most robust method for elaborating this scaffold is via amide coupling at the secondary methylamino group.

The following protocol details a self-validating workflow for coupling the fragment with a generic carboxylic acid (R-COOH) using HATU.

Causality of Reagent Selection
  • HATU: Selected over standard carbodiimides (EDC/DCC) because the secondary amine of the fragment is moderately sterically hindered. HATU generates a highly reactive HOAt ester, driving the reaction to completion rapidly and minimizing side reactions.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the amine salt without competing for the activated ester.

  • Self-Validation: The protocol incorporates real-time LC-MS monitoring. The quantitative disappearance of the fragment mass ( m/z [M+H]+ = 225.1) acts as an internal control, validating the efficiency of the coupling before proceeding to workup.

Step-by-Step Protocol

Step 1: Activation of the Carboxylic Acid

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 equivalents, ~0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Add DIPEA (3.0 equivalents, 1.5 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Add HATU (1.2 equivalents, 0.60 mmol) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to allow the formation of the active HOAt ester.

Step 2: Fragment Coupling 4. Add 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS 930111-07-2) (1.0 equivalent, 0.50 mmol, ~112 mg) directly to the activated ester solution. 5. Purge the vial with nitrogen, seal, and stir at room temperature.

Step 3: Self-Validating Reaction Monitoring 6. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. 7. Validation Checkpoint: Confirm the absence of the starting fragment peak ( m/z 225.1) and the presence of the desired product mass. If the fragment persists, stir for an additional 2 hours.

Step 4: Quench and Liquid-Liquid Extraction 8. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ). 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). The lipophilic thiophene and piperidine core ensure the product partitions favorably into the organic layer. 10. Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) (3 x 10 mL) to remove residual DMF. 11. Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane containing 0.1% Triethylamine to prevent streaking of the basic piperidine nitrogen).

Synthetic_Workflow Step1 1. Activation R-COOH + HATU + DIPEA Step2 2. Coupling Add CAS 930111-07-2 Step1->Step2 Step3 3. Validation LC-MS Check (m/z 225.1) Step2->Step3 Step4 4. Workup NaHCO3 / EtOAc / LiCl Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step self-validating amide coupling workflow for fragment elaboration.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24229738, N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine." PubChem. Available at:[Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). "A 'rule of three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Available at:[Link]

Protocols & Analytical Methods

Method

High-Resolution Evaluation of Novel Antiproliferative Compounds: From High-Throughput Screening to Mechanistic Profiling

Executive Summary In early-stage drug discovery, accurately characterizing the antiproliferative effects of novel compounds is critical for identifying viable therapeutic candidates. A fundamental challenge lies in disti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, accurately characterizing the antiproliferative effects of novel compounds is critical for identifying viable therapeutic candidates. A fundamental challenge lies in distinguishing between cytotoxic agents (which induce cell death) and cytostatic agents (which arrest cell growth and division). Relying on a single viability metric often yields misleading structure-activity relationship (SAR) data.

To build a self-validating screening funnel, researchers must employ orthogonal assays. This Application Note outlines an authoritative, step-by-step methodology for evaluating novel compounds, grounded in the standards established by the NIH Assay Guidance Manual[1]. The workflow transitions from a primary high-throughput ATP-based viability screen to a highly specific, secondary DNA-synthesis assay utilizing bioorthogonal click chemistry.

Strategic Workflow Design

A robust screening cascade minimizes false positives and ensures that only compounds with verified mechanisms of action advance to in vivo models. The workflow below illustrates the logical progression from primary screening to mechanistic deconvolution.

ScreeningWorkflow A 1. Primary HTS (ATP Luminescence) B 2. Hit Triage (Dose-Response) A->B Z' > 0.5 C 3. Proliferation Assay (EdU Click Chemistry) B->C IC50 < 10 µM D 4. Mechanistic Profiling (Flow Cytometry) C->D Cytostatic Confirmed

Figure 1: Orthogonal screening workflow for evaluating novel antiproliferative compounds.

Protocol 1: Primary High-Throughput Screening (ATP Quantitation)

Causality & Rationale: For primary high-throughput screening (HTS), measuring intracellular Adenosine Triphosphate (ATP) is the gold standard. ATP is a direct proxy for metabolic activity; it drops precipitously when cells lose membrane integrity or undergo apoptosis. We utilize a homogeneous, luciferase-based "add-mix-measure" assay (e.g., CellTiter-Glo). This format intentionally eliminates cell washing and medium removal steps, thereby drastically reducing pipetting errors and edge effects, ensuring the assay meets the stringent Z'-factor requirements (Z' > 0.5) for HTS[2].

Step-by-Step Methodology

Note: This protocol is optimized for a 384-well microplate format.

  • Cell Seeding: Plate cells in 25 µL of complete culture medium into opaque-walled 384-well plates. Expert Insight: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading.

  • Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Pin-transfer or pipette the novel compounds in a 10-point, 3-fold dilution series. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine for max killing) to establish the assay's dynamic range[1][3]. Incubate for the desired exposure time (typically 48–72 hours).

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause severe signal variance and artificially lower the Z'-factor[4].

  • Reagent Addition: Add 25 µL of reconstituted CellTiter-Glo Reagent to each well (maintaining a strict 1:1 ratio of reagent to culture medium)[4][5].

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal[6][4].

  • Detection: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[4].

Protocol 2: High-Resolution Proliferation Profiling (EdU Click Chemistry)

Causality & Rationale: While ATP assays measure overall viability, they cannot distinguish whether a compound killed the cells or simply stopped them from dividing. To confirm true antiproliferative (cytostatic) activity, we must measure de novo DNA synthesis.

Historically, this was done using BrdU, which requires harsh HCl or heat denaturation to expose the DNA epitope to antibodies, destroying cellular morphology in the process[7][8]. Instead, we utilize 5-ethynyl-2'-deoxyuridine (EdU). EdU contains an alkyne group that is incorporated into DNA during the S-phase. A bioorthogonal, copper-catalyzed "click" reaction then covalently links a fluorescent azide to the EdU[7][8]. Because the fluorescent azide is small enough to permeate native double-stranded DNA, no harsh denaturation is required, preserving cell architecture for multiplexed high-content imaging[9][10].

Step-by-Step Methodology
  • Cell Seeding & Treatment: Seed cells in clear-bottom 96-well imaging plates. Treat with the hit compounds identified from Protocol 1.

  • EdU Pulsing: Prepare a 2X working solution of EdU in pre-warmed medium. Add to the wells to achieve a final concentration of 10 µM. Incubate for 2–4 hours under standard culture conditions[8][10]. Expert Insight: The pulse time should represent ~10-20% of the cell line's total doubling time to capture a representative S-phase population.

  • Fixation: Remove the media and add 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with 3% BSA in PBS.

  • Permeabilization: Add 0.5% Triton X-100 in PBS for 20 minutes to permeabilize the nuclear membrane, allowing the click reagents to access the DNA.

  • Click Reaction: Remove the permeabilization buffer. Add 50 µL of the Click-iT reaction cocktail (containing CuSO₄, fluorescent azide, and a reducing agent) to each well. Incubate for 30 minutes at room temperature, protected from light[8][9].

  • Counterstaining: Wash the wells, then add a DNA counterstain (e.g., Hoechst 33342) to label all nuclei.

  • Imaging: Image the plate using a High-Content Screening (HCS) system. Calculate the proliferation index as the ratio of EdU-positive nuclei to total (Hoechst-positive) nuclei.

Mechanistic Deconvolution

Understanding how a compound exerts its antiproliferative effect is the final step in the evaluation cascade. A compound might arrest the cell cycle by inhibiting a specific kinase pathway (e.g., PI3K/AKT/mTOR) or trigger apoptosis via caspase activation.

MOA Compound Novel Compound Target Kinase Target (e.g., PI3K/mTOR) Compound->Target Inhibits DNA DNA Synthesis (S-Phase Entry) Target->DNA Promotes Apoptosis Apoptosis (Caspase Cleavage) Target->Apoptosis Suppresses Proliferation Cell Proliferation DNA->Proliferation Enables Apoptosis->Proliferation Prevents

Figure 2: Mechanistic pathway illustrating compound-mediated cytostasis and cytotoxicity.

Data Interpretation & Quality Control

To ensure the integrity of the screening cascade, every assay must act as a self-validating system. The statistical robustness of the assay is defined by the Z'-factor, calculated using the means (μ) and standard deviations (σ) of the positive and negative controls: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. An assay is only considered acceptable for screening if the Z' score is > 0.5[1][11].

The table below summarizes the quantitative data expectations and biological proxies for the orthogonal assays used in this workflow.

Assay TypePrimary ReadoutBiological ProxyHTS Suitability (Z'-factor)Primary Advantage
CellTiter-Glo (ATP) Luminescence (Glow)Metabolic Activity / ViabilityExcellent (Z' > 0.7)Homogeneous, no-wash format minimizes error; highly sensitive[6][2].
Click-iT EdU Fluorescence (Imaging/Plate)De novo DNA SynthesisGood (Z' = 0.5 - 0.7)Directly measures proliferation; preserves cell morphology[7][8].
Flow Cytometry (PI) Fluorescence (Single Cell)Cell Cycle Arrest (G1/S/G2)Low (Low throughput)Identifies specific phase of cell cycle arrest.
Annexin V / Caspase Fluorescence / LuminescenceApoptosis (Phosphatidylserine)Moderate (Z' ~ 0.5)Differentiates apoptosis from necrosis.

By strictly adhering to this multi-tiered, self-validating approach, drug development professionals can confidently triage compound libraries, eliminating nuisance compounds and advancing only those with genuine, well-characterized antiproliferative mechanisms.

References

  • National Institutes of Health (NIH). Assay Guidance Manual. National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Application

Application Note: Efficient Two-Step Synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Validated Synthetic Protocol & Mechanistic Rationale Introduction & Strategic Rationale Piperidine derivatives bearing heteroary...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Validated Synthetic Protocol & Mechanistic Rationale

Introduction & Strategic Rationale

Piperidine derivatives bearing heteroaryl substituents, such as 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, are highly valued building blocks in medicinal chemistry. They frequently serve as structural motifs in the development of ligands for G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets due to their favorable physicochemical properties and basicity[1].

When synthesizing secondary amines like our target compound, direct mono-alkylation of a primary amine often leads to uncontrollable over-alkylation, yielding complex mixtures of secondary and tertiary amines. To ensure absolute chemoselectivity and high atom economy, this protocol employs a robust two-step amide coupling and reduction strategy .

By utilizing the commercially available precursor 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid, we bypass the need to handle volatile and toxic thiophene-2-carboxaldehyde in early reductive amination steps. The strategy relies on:

  • Uronium-based Amide Coupling: Utilizing HATU to form an active ester intermediate, ensuring rapid and near-quantitative coupling with methylamine.

  • Hydride Reduction: Employing Lithium Aluminum Hydride (LiAlH 4​ ) to cleanly reduce the secondary amide to the target secondary amine, followed by a highly controlled Fieser workup to eliminate emulsion formation.

Synthetic Workflow & Visualizations

G SM 1-(Thien-2-ylmethyl)piperidine- 4-carboxylic acid Int N-Methyl-1-(thien-2-ylmethyl) piperidine-4-carboxamide SM->Int Step 1: Amide Coupling Reagents1 Methylamine HCl HATU, DIPEA, DMF 0 °C to RT Reagents1->Int Prod 4-[(Methylamino)methyl]-1- (thien-2-ylmethyl)piperidine Int->Prod Step 2: Amide Reduction Reagents2 LiAlH4 Dry THF 0 °C to Reflux Reagents2->Prod

Fig 1: Two-step synthetic workflow for 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine.

Quantitative Reaction Parameters
StepIntermediate/ProductReagents & CatalystsEquivalentsTemp ProfileTimeEst. YieldPurity Target
1 N-Methyl CarboxamideMethylamine HCl, HATU, DIPEA1.0 : 1.5 : 1.2 : 3.00 °C 25 °C4 h85%>98% (LC-MS)
2 Target Secondary AmineLiAlH 4​ 1.0 : 3.00 °C 65 °C12 h78%>97% (NMR)

Detailed Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment under a certified fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of N-Methyl-1-(thien-2-ylmethyl)piperidine-4-carboxamide

Mechanistic Insight: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over EDC/HOBt due to the superior leaving group ability of the HOAt anion, which accelerates the reaction and minimizes epimerization/side reactions [2]. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to liberate methylamine from its hydrochloride salt and deprotonate the carboxylic acid.

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(thien-2-ylmethyl)piperidine-4-carboxylic acid (10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 50 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (30.0 mmol, 3.0 eq) followed by HATU (12.0 mmol, 1.2 eq) in one portion. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add methylamine hydrochloride (15.0 mmol, 1.5 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Stir for 4 hours. Monitor reaction completion via LC-MS or TLC (DCM:MeOH 9:1, visualization by UV and Ninhydrin stain). The active ester spot should completely disappear.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO 2​ , gradient elution 0-10% MeOH in DCM) to afford the intermediate amide as a pale yellow solid.

Step 2: Synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

Mechanistic Insight: Lithium Aluminum Hydride (LiAlH 4​ ) is a powerful reducing agent required to reduce the highly stable amide carbonyl to a methylene group. The reaction is performed in anhydrous THF to solubilize the hydride. A strict "Fieser workup" is implemented post-reaction; this specific sequence of water and NaOH additions forces the aluminum byproducts to precipitate as a dense, granular white solid (aluminum hydroxide), completely preventing the intractable emulsions that plague standard aqueous quenches [3].

Procedure:

  • Preparation: To an oven-dried 250 mL two-neck round-bottom flask fitted with a reflux condenser, add anhydrous Tetrahydrofuran (THF, 60 mL). Cool the flask to 0 °C under argon.

  • Hydride Addition: Carefully suspend LiAlH 4​ (24.0 mmol, 3.0 eq) in the cold THF. Safety Note: LiAlH 4​ reacts violently with moisture.

  • Substrate Addition: Dissolve the N-Methyl-1-(thien-2-ylmethyl)piperidine-4-carboxamide intermediate (8.0 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH 4​ suspension over 20 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 12 hours.

  • Fieser Workup (Critical Step): Cool the reaction mixture to 0 °C. Dilute with 50 mL of diethyl ether. Quench the excess hydride strictly using the following sequence (based on x grams of LiAlH 4​ used, where x≈0.91 g):

    • Add x mL of distilled H 2​ O dropwise.

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of distilled H 2​ O dropwise. Stir vigorously for 15 minutes until the aluminum salts form a granular white precipitate.

  • Isolation: Add anhydrous MgSO 4​ to the suspension, stir for 5 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 30 mL).

  • Final Polish: Concentrate the filtrate in vacuo. The resulting crude oil can be purified via Kugelrohr distillation or reverse-phase preparative HPLC to yield the pure title compound, 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine[1], as a colorless to pale yellow oil.

References

  • Tebu-Bio. 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid - Product Information. Retrieved from

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Chemistry LibreTexts. Reduction of Amides. Supplemental Modules (Organic Chemistry). URL:[Link]

  • Fisher Scientific. N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine, 97%. Retrieved from[1]

Sources

Method

In vitro experimental design for σ1 receptor antagonists

Title: In Vitro Experimental Design for Sigma-1 Receptor (σ1R) Antagonists: From Binding Affinity to Functional Validation Target Audience: Researchers, scientists, and drug development professionals. Document Type: Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Experimental Design for Sigma-1 Receptor (σ1R) Antagonists: From Binding Affinity to Functional Validation

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Protocol Guide

Introduction & Mechanistic Rationale

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein that lacks sequence homology with classical G-protein-coupled receptors (GPCRs) or ion channels[1]. It is primarily localized at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[2]. Under physiological resting conditions, σ1R is sequestered in an inactive state by the ER chaperone BiP (GRP78)[3].

However, upon ER stress, intracellular Ca²⁺ depletion, or agonist binding, σ1R dissociates from BiP and actively chaperones client proteins[2]. A primary client is the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). By stabilizing IP3R3 at the MAM, σ1R enhances Ca²⁺ flux from the ER into the mitochondria, subsequently driving mitochondrial ATP production and modulating reactive oxygen species (ROS)[4].

The Antagonist Mechanism: True σ1R antagonists (e.g., Haloperidol, BD1063, S1RA) exert their pharmacological effects by stabilizing the σ1R-BiP complex, thereby preventing the chaperone from interacting with IP3R3 and mitigating aberrant Ca²⁺ signaling during chronic cellular stress[3]. Because σ1R does not trigger classical second-messenger cascades (like cAMP accumulation), distinguishing antagonists from agonists requires a highly specific, multi-tiered in vitro workflow[1].

Pathway ER_Stress ER Stress / Ca2+ Depletion BiP BiP-σ1R Complex (Inactive State) ER_Stress->BiP Triggers dissociation Sigma1 Active σ1R Chaperone BiP->Sigma1 IP3R3 IP3R3 Stabilization at MAM Sigma1->IP3R3 Mito Mitochondrial Ca2+ Influx IP3R3->Mito Ca2+ Transfer ATP ATP Production & ROS Mito->ATP Antagonist σ1R Antagonist (e.g., Haloperidol) Antagonist->Sigma1 Inhibits activation

Fig 1: σ1R signaling at the MAM and the inhibitory mechanism of σ1R antagonists.

Experimental Workflow Design

To build a self-validating system for σ1R antagonist discovery, the experimental pipeline must sequentially prove:

  • Target Engagement: Direct, high-affinity binding to σ1R.

  • Functional Classification: Lack of allosteric potentiation (differentiating from agonists).

  • Physiological Efficacy: Blockade of stress-induced ER-mitochondrial Ca²⁺ flux.

Workflow A 1. Compound Library B 2. Radioligand Binding ([3H]-(+)-pentazocine) A->B C 3. Phenytoin Shift Assay (Functional Classification) B->C Ki < 100 nM D 4. Live-Cell Calcium Imaging (ER-Mito Ca2+ Flux) C->D Shift Ratio ≤ 1 E 5. Cell Viability Assay (Tunicamycin Rescue) D->E Blocked Ca2+ Flux

Fig 2: Tiered in vitro screening workflow for validating novel σ1R antagonists.

Quantitative Data Summary: Prototypical Ligands

The following table summarizes the expected binding affinities and functional shift ratios for standard σ1R ligands, serving as benchmarks for assay validation[1],[5],[6].

CompoundFunctional ClassKᵢ (nM) vs [³H]-(+)-pentazocinePhenytoin Shift Ratio (Kᵢ -Phen / Kᵢ +Phen)
Haloperidol Antagonist1.0 - 5.0~0.9
BD1063 Antagonist~9.0~1.0
S1RA Antagonist~17.0~0.8
(+)-Pentazocine Agonist3.0 - 6.0> 3.0
PRE-084 Agonist~44.0> 4.0
Dextromethorphan Agonist~150.0~6.3

Detailed Experimental Protocols

Protocol 1: σ1R Radioligand Competition Binding Assay

Causality & Design: [³H]-(+)-pentazocine is utilized as the radioligand because it is highly selective for σ1R over the closely related σ2R[7]. Haloperidol, a pan-sigma ligand, is strictly used to define non-specific binding (NSB) because it effectively displaces all specific binding at σ1R sites[7].

Materials:

  • Membrane Preparation: Guinea pig brain homogenate or human Jurkat cell membranes (100 µg protein/well)[6].

  • Radioligand: [³H]-(+)-pentazocine (final concentration: 3 nM)[1].

  • Binding Buffer: 50 mM Tris-HCl (pH 8.0).

  • NSB Control: 10 µM Haloperidol[1].

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 300 µL of fresh binding buffer to each well.

  • Compound Addition: Add 50 µL of the test antagonist (diluted in 10 half-log serial dilutions, max 3% DMSO final)[1]. For NSB wells, add 50 µL of 10 µM Haloperidol.

  • Membrane Addition: Add 100 µL of membrane homogenate (100 µg total protein) to all wells.

  • Radioligand Addition: Initiate the reaction by adding 50 µL of 3 nM [³H]-(+)-pentazocine[1].

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester[7].

  • Washing: Wash filters three times with ice-cold Tris-buffered saline (TBS) to remove unbound radioligand[7].

  • Quantification: Add scintillation cocktail to the filter discs and quantify radioactivity using a liquid scintillation spectrophotometer[5]. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Phenytoin-Shift Assay for Functional Classification

Causality & Design: Because σ1R lacks a traditional second-messenger readout, functional classification relies on allosteric modulation. Phenytoin acts as a positive allosteric modulator for σ1R agonists (increasing their affinity) but exerts no effect, or slightly decreases, the affinity of antagonists[6].

Step-by-Step Methodology:

  • Assay Setup: Set up two parallel Radioligand Binding Assays (as described in Protocol 1) for your test compound.

  • Phenytoin Treatment: To Plate A, add vehicle. To Plate B, supplement the binding buffer with 250 µM Phenytoin[6].

  • Execution: Run the standard 120-minute incubation, filtration, and scintillation counting,[5].

  • Data Analysis: Calculate the Kᵢ for the compound in both plates.

  • Validation: Calculate the shift ratio: Ratio = (Kᵢ without Phenytoin) / (Kᵢ with Phenytoin). A ratio ≤ 1 confirms antagonist functionality, whereas a ratio > 3 indicates agonist activity[6].

Protocol 3: Live-Cell Calcium Imaging under ER Stress

Causality & Design: During early ER stress, σ1R actively stabilizes IP3R3 to drive Ca²⁺ into the mitochondria[4]. A functionally active σ1R antagonist will block this specific stress-induced Ca²⁺ flux[3]. Tunicamycin is used to reliably induce ER stress[4].

Materials:

  • Cell Line: SH-SY5Y neuroblastoma cells[4].

  • Sensors: Fura-2 AM (for cytosolic Ca²⁺) or genetically encoded D1ER (for ER Ca²⁺)[4].

  • Stress Inducer: Tunicamycin (0.6 µM)[4].

Step-by-Step Methodology:

  • Cell Plating: Seed SH-SY5Y cells in glass-bottom 35mm dishes and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate cells with the test σ1R antagonist (at 10x its calculated Kᵢ) for 30 minutes.

  • Stress Induction: Add 0.6 µM Tunicamycin to the media to induce early ER stress[4]. Incubate for 2 hours.

  • Dye Loading: Wash cells and load with 2 µM Fura-2 AM in Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C in the dark.

  • Imaging: Mount the dish on an inverted epifluorescence microscope. Excite cells alternately at 340 nm and 380 nm, capturing emission at 510 nm.

  • Analysis: Measure the 340/380 ratio. Cells treated with Tunicamycin alone will show altered Ca²⁺ flux dynamics (enhanced ER leak)[4]. Cells pre-treated with a validated σ1R antagonist will maintain baseline Ca²⁺ homeostasis, mirroring unstressed controls[3].

References

  • Hebaalla Agha et al. "In vitro and in vivo sigma 1 receptor imaging studies in different disease states." PMC. URL:[Link]

  • "Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays." PMC. URL:[Link]

  • "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers. URL:[Link]

  • "Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management." ACS. URL:[Link]

  • "Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress." PMC. URL:[Link]

  • "Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer." MDPI. URL:[Link]

  • "Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization." PMC. URL:[Link]

  • "Lessons on the Sigma-1 Receptor in TNBS-Induced Rat Colitis: Modulation of the UCHL-1, IL-6 Pathway." Semantic Scholar. URL:[Link]

Sources

Application

Comprehensive Analytical Characterization of Synthesized Piperidines: Protocols for Structural Elucidation and Purity Assessment

The Analytical Imperative The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for countless natural alkaloids and synthetic pharmaceuticals[1]. Because...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for countless natural alkaloids and synthetic pharmaceuticals[1]. Because subtle changes in the substitution pattern or stereochemistry of the piperidine ring can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile, rigorous analytical characterization is non-negotiable[2].

As a Senior Application Scientist, I approach the characterization of synthesized piperidines not as a checklist of isolated tests, but as a holistic, self-validating system. Every analytical technique has inherent blind spots; therefore, we must design workflows where the data from one instrument orthogonally validates the findings of another.

Orthogonal Characterization Strategy

The following workflow illustrates the strategic pipeline for isolating, profiling, and structurally elucidating piperidine derivatives.

Piperidine_Analysis A Synthesized Piperidine Crude Mixture B Sample Preparation & Extraction (pH > 10) A->B Basification C LC-ESI-MS (Purity & Exact Mass) B->C Polar/Non-volatile D GC-MS + Derivatization (Impurity Profiling) B->D Volatile/Semi-volatile E NMR Spectroscopy (1D & 2D Elucidation) B->E Purified Isolate (>95%) F Orthogonal Validation & Final Characterization C->F Mass & Purity D->F Fragmentation E->F Connectivity & Stereochem

Caption: Analytical workflow for the structural elucidation and purity assessment of synthesized piperidines.

Chromatographic & Mass Spectrometric Profiling

Causality in Chromatographic Method Development

Piperidines possess a basic secondary or tertiary amine (pKa ~11). During High-Performance Liquid Chromatography (HPLC), this basicity causes severe peak tailing on standard silica columns due to strong electrostatic interactions with residual unreacted silanols[2]. To counteract this, we mandate the use of end-capped C18 columns and acidic mobile phase modifiers (e.g., 0.1% formic acid). The acid suppresses silanol ionization and ensures the piperidine is uniformly protonated, yielding sharp Gaussian peaks and maximizing sensitivity for positive-mode Electrospray Ionization (ESI+)[3].

For highly volatile piperidines, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. However, free amines can irreversibly adsorb to the hot GC inlet. We employ a derivatization step using pentafluorobenzoyl chloride (PFBCl) to convert the basic amine into a neutral, thermally stable amide, which drastically improves chromatographic behavior[1].

Table 1: Optimized LC-MS Parameters for Piperidine Derivatives
ParameterSetting / ChoiceCausality / Rationale
Column End-capped C18 (e.g., 150 x 4.6 mm, 4 µm)Prevents secondary interactions between the basic piperidine nitrogen and residual silanols[3].
Mobile Phase A Water + 0.1% Formic AcidLowers pH to protonate the amine, improving peak shape and ESI+ ionization efficiency[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides elution strength while maintaining the required acidic environment[3].
Ionization Mode Electrospray Ionization Positive (ESI+)Basic piperidines readily accept a proton to form highly stable [M+H]+ precursor ions[2].
Desolvation Temp 450 °CEnsures complete droplet desolvation during the highly aqueous initial gradient phases[3].
Protocol 1: LC-MS Purity and Exact Mass Confirmation
  • Sample Preparation: Accurately weigh 1 mg of the synthesized piperidine and dissolve it in 1 mL of LC-MS grade methanol to create a stock solution[1].

  • Dilution: Dilute the stock to a working concentration of 10 µg/mL using Mobile Phase A (Water + 0.1% Formic Acid)[2].

  • Chromatography: Inject 1 µL onto an end-capped C18 column maintained at 30 °C. Run a linear gradient from 5% B to 95% B over 15 minutes[3].

  • Mass Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 2.0 kV and the desolvation temperature to 450 °C. Acquire data in high-resolution mode (m/z 100–1000)[3].

Protocol 2: GC-MS Derivatization Workflow
  • Liquid-Liquid Extraction: Weigh ~100 mg of the crude sample. Add 5 mL of water and basify to pH > 10 using 1 mL of 0.1 M NaOH[1]. Causality: Basification suppresses amine ionization, driving the neutral free-base into the organic extraction layer.

  • Extraction: Extract three times with ethyl acetate. Combine the organic layers and evaporate under a gentle nitrogen stream[1].

  • Derivatization: Reconstitute in 400 µL of ethyl acetate. Add 100 µL of 0.1 M triethylamine (as an acid scavenger) and 25 µL of PFBCl[1]. Heat in a capped vial at 60 °C for 40 minutes[1].

  • Cleanup & Injection: Evaporate excess reagent, reconstitute in 600 µL of n-hexane, and wash with 500 µL of 0.1 N NaOH to remove precipitates[1]. Inject the hexane layer into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Spectroscopic Elucidation

NMR spectroscopy is the definitive tool for mapping the connectivity of the piperidine ring. The ring's dynamic chair conformation introduces complex ¹H-¹H coupling patterns that are highly diagnostic[4]. Axial protons experience anisotropic shielding and typically resonate upfield of their equatorial counterparts. Furthermore, large axial-axial coupling constants (J ≈ 10–14 Hz) serve as critical markers for determining the relative stereochemistry of substituted piperidines.

Because 1D ¹³C NMR lacks proton multiplicity data in routine decoupled experiments, we rely on 2D techniques (HSQC and HMBC) to bridge the gap between proton and carbon assignments[4][5]. The significant deshielding observed at the N-1' position in substituted piperidines is a direct readout of electron delocalization through the system[5].

Table 2: Diagnostic ¹H and ¹³C NMR Chemical Shifts for the Piperidine Scaffold (in CDCl₃)
Position¹H Shift (δ, ppm)¹H Multiplicity & Coupling¹³C Shift (δ, ppm)Structural Significance
N-H 1.5 - 2.0Broad singletN/AHighly exchangeable; chemical shift varies heavily based on concentration and solvent.
C2, C6 (α-CH₂) 2.6 - 3.6Complex multiplet45.0 - 55.0Adjacent to the electronegative nitrogen; highly deshielded[5].
C3, C5 (β-CH₂) 1.4 - 1.8Multiplet25.0 - 28.0Upfield shift compared to α-protons; exhibits complex axial/equatorial splitting.
C4 (γ-CH₂) 1.4 - 1.7Multiplet23.0 - 26.0Furthest from the nitrogen atom; represents the most shielded carbons in the ring.
Protocol 3: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5–10 mg of the highly purified (>95%) piperidine compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[2]. Ensure the solution is free of particulate matter.

  • Internal Standardization: Add a trace amount of Tetramethylsilane (TMS) to set the reference frequency at δ 0.00 ppm[2].

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer using 16–32 scans to ensure a high signal-to-noise ratio[2].

  • ¹³C and 2D Acquisition: Acquire a proton-decoupled ¹³C spectrum (512–1024 scans). Follow immediately with ¹H-¹³C HSQC (to assign direct C-H bonds) and HMBC (to establish long-range connectivity over 2-3 bonds)[5].

The Self-Validating System

Trustworthiness in analytical chemistry relies on closed-loop validation. A single technique is never sufficient for the absolute structural confirmation of a novel piperidine derivative.

  • Purity-Mass Concordance: LC-MS provides the [M+H]+ ion alongside a UV purity profile[3]. If the UV purity is >95%, the subsequent NMR spectrum must not contain significant unassigned integration peaks.

  • Formula-Integration Parity: The exact mass derived from HRMS dictates a specific molecular formula. The total proton integration in the ¹H NMR spectrum must perfectly match the hydrogen count of this formula[4].

  • Connectivity Cross-Check: 1D ¹³C NMR provides the total carbon count, but 2D HSQC/HMBC validates the exact connectivity[5]. If a carbon signal lacks an expected proton correlation in the HSQC spectrum, it must be a quaternary carbon or a heteroatom-bound position, which must then logically align with the proposed synthetic route.

By enforcing this self-validating matrix, we eliminate interpretive bias and ensure the absolute integrity of the structural characterization.

References

  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds." BenchChem.
  • Nikitin, S. "Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • BenchChem. "Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine." BenchChem.
  • PMC.
  • ESA-IPB.
  • MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a two-step sequence:

  • Reductive Amination: Formation of the core intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, from a commercially available protected piperidine precursor.

  • N-Alkylation and Deprotection: Introduction of the thien-2-ylmethyl group onto the piperidine nitrogen, followed by the removal of the protecting group to yield the final product.

This guide will delve into the common challenges associated with each of these steps and provide practical solutions to overcome them.

Visualizing the Synthetic Workflow

Synthetic_Workflow A N-Boc-4-formylpiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Methylamine B->C D tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate C->D Yield: ~80-90% E Deprotection (Acidic) D->E F 4-((Methylamino)methyl)piperidine E->F H N-Alkylation (Base, e.g., K₂CO₃) F->H G 2-(Chloromethyl)thiophene G->H I 4-[(Methylamino)methyl]-1- (thien-2-ylmethyl)piperidine H->I Yield: ~70-85%

Caption: Synthetic route for 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the synthesis.

Part 1: Reductive Amination

Question 1: My reductive amination is showing low conversion, and I'm recovering a significant amount of the starting aldehyde. What could be the issue?

Answer:

Low conversion in reductive amination can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic. Ensure it is fresh and has been stored in a desiccator. Degradation of the reducing agent is a common cause of incomplete reactions.[1]

    • Methylamine: Use a fresh solution of methylamine. If using a gas, ensure accurate bubbling through the reaction mixture.

    • Solvent: Ensure your solvent (e.g., 1,2-dichloroethane or dichloromethane) is anhydrous. Water can hydrolyze the iminium intermediate and deactivate the reducing agent.

  • Reaction Conditions:

    • Iminium Formation: Allow sufficient time for the iminium ion to form before adding the reducing agent. Typically, stirring the aldehyde and amine together for 30-60 minutes at room temperature is adequate.[1]

    • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle warming (to ~40 °C) can sometimes improve the rate, but be cautious of potential side reactions.

    • pH: While not always necessary to adjust, the pH can influence iminium ion formation. In some cases, the addition of a small amount of acetic acid can catalyze the reaction.

  • Stoichiometry:

    • Ensure you are using a slight excess of methylamine (1.2-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents) relative to the aldehyde.

Question 2: I'm observing the formation of a significant amount of a di-alkylated byproduct. How can I minimize this?

Answer:

The formation of a di-alkylated byproduct, where the secondary amine product reacts further, can be a challenge. Here are some strategies to enhance selectivity:

  • Slow Addition: Add the alkylating agent (in this case, the aldehyde for the second alkylation) slowly to the reaction mixture. This maintains a low concentration of the alkylating agent and favors the reaction with the more nucleophilic primary amine.

  • Protecting Group Strategy: While the current synthesis uses a protected piperidine, if you were working with an unprotected precursor, the use of a temporary protecting group on the secondary amine would be the most effective solution.

  • Stoichiometry Control: Use a slight excess of the amine to favor the mono-alkylation product.

Part 2: N-Alkylation of the Piperidine Ring

Question 3: The N-alkylation with 2-(chloromethyl)thiophene is giving a low yield, and I see the formation of a quaternary ammonium salt. What's going wrong?

Answer:

Low yields and the formation of quaternary ammonium salts are common issues in N-alkylation. Let's break down the potential causes and solutions:

  • Over-alkylation: The formation of a quaternary ammonium salt occurs when the product, a tertiary amine, is further alkylated. To minimize this:

    • Slow Addition of Alkylating Agent: Add the 2-(chloromethyl)thiophene slowly to the reaction mixture containing the piperidine intermediate and the base.[2][3] This keeps the concentration of the alkylating agent low, reducing the likelihood of a second alkylation.

    • Stoichiometry: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the 2-(chloromethyl)thiophene.

  • Reaction Conditions:

    • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient. Ensure it is finely powdered and dry to maximize its surface area and reactivity. If the reaction is still slow, a stronger base like N,N-diisopropylethylamine (DIPEA) can be used.

    • Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used. Ensure the solvent is dry, as water can interfere with the reaction.

    • Temperature: The reaction is often run at room temperature or slightly elevated temperatures (50-70 °C) to increase the reaction rate.[2] Monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to side product formation.

  • Reactivity of the Alkylating Agent: 2-(Chloromethyl)thiophene is a reactive alkylating agent. If issues persist, consider converting it to the more reactive 2-(bromomethyl)thiophene or 2-(iodomethyl)thiophene via a Finkelstein reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: The final product is a basic amine, which lends itself well to a few purification strategies:

  • Acid-Base Extraction: After the reaction, an acid-base workup can be very effective. Extract the reaction mixture with an acidic solution (e.g., 1M HCl) to protonate the amine product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free-base product back into an organic solvent like dichloromethane.

  • Column Chromatography: If impurities have similar basicity, flash column chromatography on silica gel is the standard method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in methanol/dichloromethane), is typically effective.

Q2: Can I perform the deprotection and N-alkylation in a one-pot procedure?

A2: A one-pot procedure is theoretically possible but can be challenging to optimize. It would involve deprotection of the Boc group with an acid, neutralization, and then addition of the alkylating agent and a base. However, controlling the stoichiometry and preventing side reactions can be difficult. A stepwise approach with isolation of the intermediate 4-((Methylamino)methyl)piperidine is generally recommended for better control and higher overall yield and purity.

Q3: My final product appears to be unstable upon storage. What are the recommended storage conditions?

A3: Tertiary amines, especially those with functionalities that can be susceptible to oxidation, should be stored with care. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride salt). If storing as the free base, keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

This protocol details the reductive amination of N-Boc-4-formylpiperidine with methylamine.

Reagent/MaterialMolar Eq.
N-Boc-4-formylpiperidine1.0
Methylamine (40% in H₂O)1.5
Sodium triacetoxyborohydride1.5
Dichloromethane (DCM)-
Acetic Acidcatalytic
Saturated NaHCO₃ (aq)-
Brine-
Anhydrous MgSO₄-

Procedure:

  • To a stirred solution of N-Boc-4-formylpiperidine in dichloromethane, add methylamine at room temperature.

  • Add a catalytic amount of acetic acid and stir the mixture for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

This protocol describes the deprotection of the N-Boc group followed by N-alkylation.

Step A: Deprotection

Reagent/MaterialMolar Eq.
tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate1.0
Trifluoroacetic acid (TFA)10
Dichloromethane (DCM)-
1M NaOH (aq)-

Procedure:

  • Dissolve the tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water, and wash with dichloromethane to remove any organic impurities.

  • Basify the aqueous layer to pH > 12 with 1M NaOH solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 4-((Methylamino)methyl)piperidine.

Step B: N-Alkylation

Reagent/MaterialMolar Eq.
4-((Methylamino)methyl)piperidine1.0
2-(Chloromethyl)thiophene1.1
Potassium Carbonate (K₂CO₃)2.0
Acetonitrile (MeCN)-

Procedure:

  • To a solution of 4-((Methylamino)methyl)piperidine in anhydrous acetonitrile, add finely powdered potassium carbonate.

  • Add 2-(chloromethyl)thiophene dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impurities in Synthesis Step Identify the problematic step: Reductive Amination or N-Alkylation? Start->Step RA_Issue Reductive Amination Issue Step->RA_Issue Reductive Amination NA_Issue N-Alkylation Issue Step->NA_Issue N-Alkylation RA_Low_Conversion Low Conversion? RA_Issue->RA_Low_Conversion RA_Side_Product Side Products? RA_Issue->RA_Side_Product NA_Low_Conversion Low Conversion? NA_Issue->NA_Low_Conversion NA_Side_Product Quaternary Salt Formation? NA_Issue->NA_Side_Product Check_Reagents Check Reagent Quality: - Fresh NaBH(OAc)₃ - Anhydrous Solvent - Fresh Amine RA_Low_Conversion->Check_Reagents Yes Optimize_Conditions_RA Optimize Conditions: - Allow Iminium Formation Time - Check Stoichiometry RA_Low_Conversion->Optimize_Conditions_RA Yes Control_Addition Control Reagent Addition: - Slow addition of alkylating agent RA_Side_Product->Control_Addition Yes (Di-alkylation) Optimize_Base_Solvent Optimize Base and Solvent: - Dry, powdered K₂CO₃ - Anhydrous MeCN or DMF NA_Low_Conversion->Optimize_Base_Solvent Yes NA_Side_Product->Control_Addition Yes Control_Stoichiometry_NA Control Stoichiometry: - Slight excess of piperidine NA_Side_Product->Control_Stoichiometry_NA Yes

Caption: A flowchart for troubleshooting common synthesis issues.

References

Sources

Optimization

Section 1: Reductive Amination – Controlling Selectivity and Equilibrium

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis Piperidine and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products[1]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis

Piperidine and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products[1]. However, synthesizing highly functionalized piperidines often presents significant challenges, including poor chemoselectivity, catalyst poisoning, and difficult purification due to the inherent basicity of the piperidine nitrogen[2][3]. This technical support guide provides a causality-driven approach to troubleshooting the most common bottlenecks in piperidine synthesis.

Reductive amination is a highly atom-economical method for constructing C-N bonds in piperidine synthesis. However, yields are often compromised by competing side reactions.

FAQ 1: Why is my reductive amination yielding mostly over-alkylated tertiary amines or reduced alcohols instead of the desired secondary piperidine?

  • Causality: The formation of side products is a kinetic and thermodynamic balancing act. Over-alkylation occurs when the newly formed secondary piperidine is more nucleophilic than the starting primary amine, allowing it to react with the remaining carbonyl compound and intermediate iminium ions[4]. Conversely, alcohol formation occurs when the reducing agent (e.g., NaBH₄) reduces the starting aldehyde/ketone faster than the imine can form[4].

  • Solution: Shift the equilibrium towards imine formation before introducing the reductant. Use a stepwise procedure with dehydrating agents (e.g., molecular sieves or azeotropic distillation) and switch to milder, chemoselective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group[4].

RA_Troubleshoot Start Low Yield in Reductive Amination Check Identify Major Byproduct via LC-MS/TLC Start->Check OverAlk Over-alkylation (Tertiary Amine) Check->OverAlk Alcohol Carbonyl Reduction (Alcohol) Check->Alcohol NoRxn Unreacted Starting Material Check->NoRxn Sol1 Use Stepwise Procedure (Pre-form Imine) OverAlk->Sol1 Sol2 Switch to Milder Reductant (NaBH(OAc)3) Alcohol->Sol2 Sol3 Add Dehydrating Agent (Molecular Sieves) NoRxn->Sol3

Decision tree for troubleshooting reductive amination of piperidines.

Protocol: Stepwise Reductive Amination for Hindered Piperidines Self-Validating Step: By monitoring the imine formation via TLC/¹H-NMR before adding the reductant, you isolate the exact failure point (imine formation vs. reduction).

  • Imine Formation: Dissolve the carbonyl compound (1.0 eq) and amine (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)[4].

  • Dehydration: Add activated 4Å molecular sieves or a catalytic amount of acetic acid to drive the equilibrium[4]. Stir at room temperature for 2-4 hours. Monitor by TLC until the carbonyl starting material is consumed.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq).

  • Completion: Allow the reaction to warm to room temperature and stir until the imine is fully reduced[4].

  • Work-up: Quench slowly with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate[4].

Section 2: Catalytic Hydrogenation of Pyridines – Overcoming Catalyst Deactivation

Direct hydrogenation of pyridines is the most direct route to piperidines, but it is notoriously difficult due to the aromatic stability of the pyridine ring and severe catalyst poisoning[1][2].

FAQ 2: My catalytic hydrogenation of pyridine is stalling at low conversion. Is the catalyst dead?

  • Causality: Yes, the catalyst is likely poisoned. The Lewis basic nitrogen atom in both the starting pyridine and the resulting (and more basic) piperidine product coordinates strongly to the metal catalyst (e.g., Pt, Pd, Rh), blocking the active sites[1][2]. Furthermore, high temperatures can cause thermal degradation (sintering) of the catalyst[5].

  • Solution: Neutralize the Lewis basicity by performing the reaction under strictly acidic conditions (e.g., in glacial acetic acid or with HCl). This protonates the nitrogen, forming a pyridinium/piperidinium salt that cannot coordinate to and poison the catalyst[1][2].

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemTypical ConditionsChemoselectivityPoisoning Mitigation Strategy
PtO₂ (Adams' Catalyst) 5-70 bar H₂, RT to 40°C, AcOH solvent[1][6]Low (reduces alkenes/alkynes)Acidic solvent (AcOH) protonates nitrogen[1].
Pd/C + Acid Additive 10-50 bar H₂, 50°C, MeOH/HCl[1]ModerateHCl additive prevents coordination[1].
[Ir-OMs] (Homogeneous) H₂, Brønsted acid activation[2]High (tolerates nitro, halides)[2]Irreversible protonation to piperidinium salt[2].

Protocol: High-Pressure Hydrogenation of Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor vial, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid (0.1 M concentration)[1][6].

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%)[6]. (Caution: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen).

  • Purging: Seal the reactor. Purge the headspace 3 times with inert gas (N₂ or Argon), followed by 3 purges with H₂ gas to remove any air[1][5].

  • Execution: Pressurize the reactor with H₂ to 5-70 bar (depending on substrate steric hindrance) and stir vigorously at room temperature to 40 °C for 4-24 hours[1][6].

  • Work-up: Vent the H₂ gas safely. Filter the mixture through a short pad of Celite® to remove the catalyst, rinsing with ethyl acetate[1]. Concentrate under reduced pressure.

Section 3: Purification Challenges – Silica Gel vs. Alumina

Even with 100% reaction conversion, isolated yields of piperidines often plummet during column chromatography.

FAQ 3: My compound is stuck at the top of the column, or the peak tails severely, resulting in a 20% isolated yield. How can I recover my product?

  • Causality: Peak tailing and irreversible binding are caused by the strong ionic interaction between the basic secondary/tertiary nitrogen of the piperidine ring and the highly acidic silanol groups (Si-OH) on the surface of standard silica gel[3][7].

  • Solution: You must either mask the acidic sites on the stationary phase or switch the stationary phase entirely. Adding a basic modifier like Triethylamine (TEA, 0.1-1% v/v) to the mobile phase competes with the piperidine for the acidic silanol sites, drastically improving peak shape[3][7]. Alternatively, switch to Basic Alumina, which is specifically suited for acid-sensitive or highly basic amines[3][8].

Purification Crude Crude Piperidine Mixture IsBasic Are impurities neutral/acidic? Crude->IsBasic ABExt Acid-Base Extraction (1M HCl wash) IsBasic->ABExt Yes Chrom Column Chromatography IsBasic->Chrom No (Mixed basic impurities) Silica Silica Gel + 1% TEA in Eluent Chrom->Silica Standard Piperidines Alumina Basic Alumina Stationary Phase Chrom->Alumina Acid-sensitive Piperidines

Workflow for selecting the optimal purification strategy for piperidines.

Protocol: General Acid-Base Extraction for Piperidines If your impurities are non-basic, avoid chromatography entirely to maximize yield[9].

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM)[9].

  • Acidic Wash: Extract with an equal volume of 1 M HCl. The basic piperidine is protonated (forming a water-soluble salt) and moves into the aqueous phase. Neutral/acidic impurities remain in the organic layer[9].

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with pure organic solvent to remove trace impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ until the pH is >10. The piperidine will free-base and precipitate or oil out.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM). Dry over Na₂SO₄ and concentrate to yield the highly pure piperidine derivative.

References

  • Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL: [Link]

  • Title: Silica Gel vs. Alumina in Chromatography: Making the Right Choice Source: Nbinno URL: [Link]

  • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Side-Product Analysis in the Synthesis of Thien-2-ylmethylpiperidine

Welcome to the technical support center for the synthesis of thien-2-ylmethylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thien-2-ylmethylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshooting this synthesis. Instead of a rigid protocol, we offer a dynamic, problem-oriented approach in a question-and-answer format to address the specific challenges and side-product formations you may encounter in the lab.

Section 1: Understanding the Main Synthetic Route and Its Challenges

The most common and efficient method for synthesizing thien-2-ylmethylpiperidine is the reductive amination of thiophene-2-carboxaldehyde with piperidine. This method is favored for its operational simplicity and high functional group tolerance.[1][2] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

While effective, this pathway is not without potential pitfalls. The key to a successful synthesis lies in controlling the reaction conditions to favor the desired product over several potential side-products. This guide will help you identify and mitigate these issues.

cluster_legend Legend Thio_Ald Thiophene-2- carboxaldehyde Iminium Iminium Ion Intermediate Thio_Ald->Iminium + Piperidine - H₂O Side_Alc 2-Thiophenemethanol Thio_Ald->Side_Alc Pip Piperidine Pip->Iminium Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Thien-2-ylmethylpiperidine (Desired Product) Reducer->Product Reducer->Side_Alc Iminium->Product + [H⁻] from Reducer Side_Imine Unreduced Imine Iminium->Side_Imine Key_Desired Desired Product Key_Side Side-Product

Figure 1: Core Reaction and Side-Product Pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of thien-2-ylmethylpiperidine.

FAQ 1: My reaction is sluggish or stalls, and I have a low yield of the desired product. What's going wrong?

Answer: A low yield is often traced back to inefficient formation of the crucial iminium ion intermediate or the choice of reducing agent.[3]

  • Causality (Inefficient Iminium Formation): The condensation of an aldehyde and a secondary amine to form an iminium ion is a reversible, equilibrium-driven process that liberates water.[4][5] If this water is not removed or the pH is not optimal, the equilibrium may not favor the iminium ion, leading to a stalled reaction.

    • Solution 1: pH Adjustment: Imine/iminium ion formation is often catalyzed by mild acid (typically pH 4-6).[3] You can add a catalytic amount of acetic acid (AcOH) to the reaction mixture before adding the reducing agent. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by piperidine.

    • Solution 2: Water Removal: For stubborn reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water produced, driving the equilibrium toward the iminium ion.[3]

  • Causality (Inappropriate Reducing Agent): A reducing agent that is too powerful, like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) under certain conditions, can prematurely reduce the starting aldehyde to 2-thiophenemethanol before it can react with piperidine.[3][6]

    • Solution: Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7] It is a mild and selective hydride donor that preferentially reduces the protonated iminium ion over the aldehyde.[8][9] This selectivity dramatically minimizes the formation of the alcohol side-product.

FAQ 2: My analytical data (LC-MS/GC-MS) shows a significant peak with a mass of 114.14 g/mol . What is this impurity?

Answer: This mass corresponds to 2-thiophenemethanol , the alcohol resulting from the direct reduction of the starting material, thiophene-2-carboxaldehyde.

  • Mechanism of Formation: This side-product forms when the reducing agent attacks the aldehyde's carbonyl group before the iminium ion can form. This is a competitive reaction pathway that becomes significant if a non-selective or overly reactive reducing agent is used.[6][10]

    Thio_Ald Thiophene-2-carboxaldehyde Alkoxide Alkoxide Intermediate Thio_Ald->Alkoxide Nucleophilic Attack Reducer [H⁻] (e.g., NaBH₄) Reducer->Alkoxide Side_Alc 2-Thiophenemethanol (Side-Product) Alkoxide->Side_Alc Workup H₂O / H⁺ (Workup) Workup->Side_Alc

    Figure 2: Formation of 2-Thiophenemethanol Side-Product.
  • Prevention Strategies:

    • Prioritize NaBH(OAc)₃: As mentioned in FAQ 1, sodium triacetoxyborohydride is specifically designed to be selective for iminium ions, making it the best choice to avoid this side-product.[7][11]

    • Stepwise Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step, one-pot procedure is recommended.[8] First, stir the thiophene-2-carboxaldehyde and piperidine together in a solvent like methanol for 1-2 hours to pre-form the iminium ion. Then, cool the reaction to 0°C before slowly adding the NaBH₄. This ensures the concentration of the target intermediate is high before the reducing agent is introduced.[3]

FAQ 3: I am performing an N-alkylation using 2-(chloromethyl)thiophene and see a water-soluble byproduct that complicates my workup. What is it?

Answer: When using a direct alkylation approach with an alkyl halide, the most common water-soluble byproduct is a quaternary ammonium salt .[12]

  • Mechanism of Formation: After the initial Sₙ2 reaction forms the desired tertiary amine (thien-2-ylmethylpiperidine), this product can act as a nucleophile itself. It can react with another molecule of 2-(chloromethyl)thiophene. This second alkylation results in a positively charged quaternary ammonium salt.[13][14] This is especially problematic if an excess of the alkylating agent is used.[12][14]

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of piperidine relative to the 2-(chloromethyl)thiophene. This ensures the alkylating agent is consumed primarily by the more abundant starting amine.

    • Slow Addition: Add the 2-(chloromethyl)thiophene dropwise to the solution of piperidine using a syringe pump.[12][14] This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

    • Switch to Reductive Amination: The best way to avoid over-alkylation is to use the reductive amination route, which is not susceptible to this side reaction.[9]

Summary of Potential Side-Products

The following table summarizes the most common impurities, their molecular weights, and key identifiers to aid in their analysis.

Impurity NameStructureMolecular Weight ( g/mol )Formation RouteKey Analytical SignaturePrevention Strategy
2-Thiophenemethanol alt text 114.14Reductive AminationMass peak at m/z 114. Broad -OH stretch in IR.Use NaBH(OAc)₃; stepwise addition of reducer.[3][7]
Unreduced Imine N/A179.28Reductive AminationMass peak at m/z 179. ¹H NMR signal for imine proton (CH=N).Increase amount of reducing agent; increase reaction time.
Quaternary Salt N/A288.48 (as chloride)Direct AlkylationHighly water-soluble; positive charge in ESI-MS.Use excess piperidine; slow addition of alkyl halide.[12]
Thiophene-2-carboxaldehyde alt text 112.14Starting MaterialMass peak at m/z 112. Aldehyde proton (~9-10 ppm) in ¹H NMR.Ensure complete reaction; optimize stoichiometry.
Piperidine alt text 85.15Starting MaterialMass peak at m/z 85. Broad N-H signal in ¹H NMR.Use slight excess of aldehyde; purification.

Section 3: Recommended Protocols & Workflows

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize the yield of thien-2-ylmethylpiperidine while minimizing the formation of the 2-thiophenemethanol side-product.[7][9]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add thiophene-2-carboxaldehyde (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to make an approximately 0.5 M solution.

  • Amine Addition: Add piperidine (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation, though it is often not necessary for aldehydes.[7][8]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 12 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Analytical Workflow for Side-Product Identification

Start Crude Reaction Mixture TLC 1. Analyze by TLC (e.g., 10% MeOH/DCM) Start->TLC LCMS 2. Analyze by LC-MS (or GC-MS) TLC->LCMS Identify 3. Identify Mass of Impurity Peaks LCMS->Identify Compare 4. Compare Mass to Table 1 Identify->Compare Mass114 Mass = 114 g/mol? Compare->Mass114 Check Major Impurity Mass179 Mass = 179 g/mol? Mass114->Mass179 No Is_Alc Impurity is 2-Thiophenemethanol. Consult FAQ 2. Mass114->Is_Alc Yes Other Other Impurities? Mass179->Other No Is_Imine Impurity is Unreduced Imine. Increase reducer/time. Mass179->Is_Imine Yes Is_SM Impurity is likely unreacted starting material. Check stoichiometry. Other->Is_SM Yes Clean Product is clean. Proceed to purification. Other->Clean No

Figure 3: Troubleshooting Workflow for Impurity Analysis.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Aliyeva, A. R., et al. (2022). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Zurnal Organiceskoj i Farmacevticeskoj Himii. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Gribble, G. W. (2001). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Domenighini, J. C., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • The Journal of Organic Chemistry. Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. [Link]

  • CK-12 Foundation. How can a tertiary amine be synthesized?. [Link]

  • Sommer, H. Z., et al. (1973). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Westin, J. Synthesis of Amines. Organic Chemistry - Jack Westin. [Link]

  • Wikipedia. Reductive amination. [Link]

  • The Organic Chemistry Tutor (2019). synthesis of tertiary amines. YouTube. [Link]

  • Hasa, D., et al. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • OperaChem (2024). Imine formation-Typical procedures. [Link]

  • Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Shul’pin, G. B., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Archana, S., et al. (2013). Thiophene-2-carbaldehyde azine. PubMed Central. [Link]

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Organic Chemistry Portal. Synthesis of imines. [Link]

  • Google Patents.
  • Adekoya, J. A., et al. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E). Semantic Scholar. [Link]

Sources

Optimization

Q: What is the most efficient protocol for generating trisubstituted piperidines without relying on lengthy "chiral pool" strategies?

[label="Zn- Workflow for Rh-catalyzed asymmetric synthesis of 3-piperidines. The Mechanistic Causality: Traditional chiral pool syntheses require extensive protecting group manipulations.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Zn-

Workflow for Rh-catalyzed asymmetric synthesis of 3-piperidines.

The Mechanistic Causality: Traditional chiral pool syntheses require extensive protecting group manipulations. Instead, a chemo-enzymatic cascade offers a two-step, self-validating system. First, a highly enantioselective biocatalytic transamination of an achiral diketoester sets the initial stereocenter (>99% ee), forming an enamine/imine intermediate. This intermediate's rigid conformation dictates the facial selectivity of the subsequent diastereoselective reduction, ensuring the final piperidine has an exceptional diastereomeric ratio (dr) ().

Step-by-Step Protocol: Biocatalytic Transamination & Reduction

  • Enzyme Preparation: Prepare the transaminase enzyme (e.g., an engineered ω -transaminase) in a buffered aqueous solution (pH 7.5) containing the amine donor (e.g., isopropylamine) and PLP (pyridoxal 5'-phosphate) cofactor.

  • Transamination: Add the achiral diketoester substrate to the buffer. Incubate at 30 °C for 24 hours. The enzyme selectively converts the ketone to an amine, which spontaneously cyclizes to the enamine/imine.

  • Extraction: Extract the optically pure (>99% ee) enamine intermediate using an organic solvent (e.g., ethyl acetate) and concentrate.

  • Diastereoselective Reduction: Subject the intermediate to either platinum(0)-catalyzed flow hydrogenation or a secondary enzymatic imine reduction (IRED). The pre-existing stereocenter will direct the reduction trajectory, yielding the trisubstituted piperidine (dr 98:2).

Part 2: Troubleshooting & Optimization (FAQs)

Q: Why am I observing poor diastereoselectivity in my Zn-catalyzed formal [4+2] cycloaddition of 1-azadienes and nitro-alkenes?

Troubleshooting the Mechanism: Poor selectivity in this reaction usually stems from the undesired coordination of the 1-azadiene to the Lewis acid catalyst, which disrupts the highly ordered transition state. Mechanistic kinetic isotope studies show this cycloaddition is not concerted; it is a stepwise Michael addition followed by bond rotation and cyclization.

Solution: Switch to an ortho-substituted BOPA ligand (F-BOPA). The steric bulk of the ortho-substitution on the arenes adjacent to the bis(oxazolines) limits the parasitic coordination of the 1-azadiene. This allows the reaction to proceed at lower temperatures (e.g., -38 °C), locking the intermediate in the s-trans conformer during bond rotation and ensuring excellent enantio- and diastereocontrol ().

Mechanism Reactants 1-Azadiene + Nitro-alkene Coordination Zn-F-BOPA Catalyst Coordination Reactants->Coordination Michael Stepwise Michael Addition Coordination->Michael Rotation Bond Rotation (Stereocontrol) Michael->Rotation s-trans conformer Cyclization Ring Closure Rotation->Cyclization Piperidine Highly Substituted Piperidine Cyclization->Piperidine High dr & ee

Stepwise mechanism of Zn-catalyzed [4+2] cycloaddition.

Q: How can I prevent epimerization and self-condensation when using α -amino carbonyls for piperidine synthesis?

Troubleshooting the Mechanism: α -Amino carbonyls are notoriously unstable because the α -proton is highly acidic, leading to rapid epimerization and self-condensation even when N-protected.

Solution: Mask the carbonyl as an α -amino 1,3-dithioketal. By adding 2-lithium-1,3-dithiane to a chiral sulfinimine, you generate a stable, enantiomerically pure α -amino 1,3-dithioketal building block. This completely prevents α -proton abstraction. Later in the synthesis, cyclization of a 3-hydroxypropyl group onto this masked moiety will cleanly produce the piperidine ring, a strategy effectively used in the synthesis of the Substance P antagonist L-733,060 ().

Part 3: Quantitative Data Summaries

To aid in selecting the appropriate methodology for your target piperidine, consult the performance metrics of the discussed protocols below:

MethodologyCatalyst / Enzyme SystemKey IntermediateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Asymmetric Reductive Heck [Rh(cod)Cl]₂ / Chiral LigandDihydropyridine72 - 86%Up to 96%N/A (Monosubstituted)
Biocatalytic Transamination ω -Transaminase + Pt(0)Enamine / ImineUp to 73%> 99% 98:2
Formal [4+2] Cycloaddition Zn / F-BOPA LigandNitronate82%Up to 99%> 20:1
α -Amino 1,3-Dithioketal Sulfinimine / 1,3-Dithiane α -Amino Dithioketal81% (Major)> 94% (de)N/A

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.[Link]

  • Petermeier, P., Kohlfuerst, C., Torvisco, A., et al. (2023). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. Advanced Synthesis & Catalysis, 365(13), 2188-2202.[Link]

  • Yin, X., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(44), 14039-14042.[Link]

  • Davis, F. A., et al. (2008). α -Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines. Tetrahedron Letters, 49(5), 870-872.[Link]

Reference Data & Comparative Studies

Validation

In Vitro Validation of Novel Piperidine Analogs: A Comparative Guide to Anticancer Efficacy

As a Senior Application Scientist, I approach in vitro drug validation not merely as a checklist of assays, but as a self-validating system designed to interrogate the mechanistic causality of a compound. The piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach in vitro drug validation not merely as a checklist of assays, but as a self-validating system designed to interrogate the mechanistic causality of a compound. The piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its favorable pharmacokinetic properties and conformational flexibility. Recent oncological drug discovery efforts have yielded novel piperidine derivatives—such as DTPEP, Compound 17a, and highly functionalized analogs like Compound 16—that demonstrate potent in vitro anticancer activity.

This guide provides a rigorous, objective comparison of these novel analogs against standard chemotherapeutics, detailing the underlying mechanistic pathways and the self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Rationale: Pathway Modulation

To evaluate a compound's efficacy, we must first understand its biochemical causality. Piperidine derivatives exert their cytotoxic effects primarily by disrupting hyperactive survival networks in cancer cells. A heavily documented target is the PI3K/Akt/mTOR signaling cascade 1.

By inhibiting PI3K or directly blocking Akt phosphorylation, these analogs prevent the downstream activation of mTOR. This halting of cell cycle progression shifts the cellular balance toward caspase-mediated apoptosis, effectively dismantling the tumor cell's proliferation machinery .

Pathway Piperidine Piperidine Analogs PI3K PI3K Piperidine->PI3K Inhibits Akt Akt Kinase Piperidine->Akt Inhibits Apoptosis Apoptosis Piperidine->Apoptosis Induces RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Akt->Apoptosis Blocks Proliferation Cell Proliferation mTOR->Proliferation Promotes

PI3K/Akt/mTOR signaling pathway modulation by piperidine analogs.

Comparative Efficacy: Quantitative Performance

Evaluating the therapeutic window of these compounds requires comparing their half-maximal inhibitory concentrations (IC50) or 50% growth inhibition (GI50) against established reference drugs. Crucially, a high Selectivity Index (SI)—the ratio of toxicity in normal cells versus cancer cells—is a primary indicator of a viable lead compound.

For instance, highly functionalized piperidines like Compound 16 have demonstrated significant selectivity against HT29 colon cancer cells, showcasing a higher SI compared to the broad cytotoxicity of doxorubicin 2. Similarly, DTPEP (a piperidine derivative synthesized from Tamoxifen) outperforms its parent compound in both ER+ and ER- breast cancer models .

Table 1: In Vitro Cytotoxicity Comparison
CompoundTarget Cell LineCancer TypeIC50 / GI50Reference StandardStandard IC50/GI50
DTPEP MCF-7Breast (ER+)0.8 µMTamoxifen~5.0 - 17.0 µM
DTPEP MDA-MB-231Breast (ER-)1.2 µMTamoxifen~22.0 µM
Compound 17a PC3Prostate0.81 µMDoxorubicinBroad cytotoxicity
Compound 16 HT29Colon4.1 µg/mLDoxorubicinHighly toxic to normal cells

Experimental Methodologies: Self-Validating Systems

An assay is only as reliable as its internal controls. The following protocols are engineered to prevent artifacts and ensure that the observed cytotoxicity is a direct result of the piperidine analog's pharmacological activity.

Workflow Seed 1. Cell Seeding Treat 2. Compound Treatment Seed->Treat Incubate 3. Incubation Treat->Incubate Assay 4. MTT Addition Incubate->Assay Read 5. Absorbance Read Assay->Read Analyze 6. IC50 Calculation Read->Analyze

Step-by-step in vitro cytotoxicity validation workflow using MTT assay.

Protocol 1: High-Throughput MTT Viability Assay

The MTT assay measures mitochondrial metabolic rate. We use it not just as a proxy for cell death, but to precisely quantify anti-proliferative potency.

  • Cell Seeding & Adhesion: Seed cells at an optimized density (e.g., 1×104 cells/well) in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from artificially lowering metabolic readings. Fill peripheral wells with 200 µL of sterile PBS to mitigate evaporation (edge effect).

  • Compound Treatment: After 24 hours of incubation (allowing for extracellular matrix secretion and adhesion), treat cells with a logarithmic dose-response series of the piperidine analog.

    • Causality: You must include a vehicle control (e.g., 0.1% DMSO) to establish basal viability and a positive control (e.g., 10 µM Doxorubicin) to validate assay sensitivity.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Live cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Aspirate media carefully and dissolve crystals in 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

    • Causality: Complete solubilization is critical; undissolved crystals scatter light, leading to false-positive viability spikes.

Protocol 2: Annexin V/PI Flow Cytometry (Apoptosis Validation)

While MTT confirms metabolic decline, it cannot distinguish between apoptosis and necrosis. Annexin V/PI staining provides mechanistic validation of programmed cell death.

  • Harvesting: Collect both floating and adherent cells post-treatment using enzyme-free dissociation buffer.

    • Causality: Apoptotic cells detach from the culture matrix; discarding the supernatant would artificially deplete the apoptotic population, heavily skewing your data.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binds to phosphatidylserine flipped to the outer leaflet (early apoptosis), while PI only permeates compromised membranes (late apoptosis/necrosis).

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

    • Causality: Prolonged incubation allows PI to slowly permeate live cells, creating false-positive necrotic artifacts.

References

  • Frontiers in Pharmacology. "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives."[Link]

  • National Institutes of Health (PMC). "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity."[Link]

Sources

Comparative

Introduction: The Pharmacological and Photophysical Utility of Thienylpiperidines

An in-depth comparative analysis of synthetic routes for thienylpiperidines, tailored for medicinal chemists and chemical biologists. Thienylpiperidines represent a highly versatile class of pharmacophores and chemical b...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for thienylpiperidines, tailored for medicinal chemists and chemical biologists.

Thienylpiperidines represent a highly versatile class of pharmacophores and chemical building blocks. In medicinal chemistry, complex thienylpiperidines such as Tenocyclidine (TCP) —specifically 1-(1-(2-thienyl)cyclohexyl)piperidine—act as potent, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor [2]. In chemical biology, simple thienylpiperidines like 1-(thiophen-2-yl)piperidine are increasingly utilized as strong electron-donor moieties in the design of near-infrared (NIR) and shortwave infrared (SWIR) xanthene-based dyes for photoacoustic imaging [1].

Because the intended application dictates the structural complexity of the target molecule, the synthetic route must be carefully selected. This guide objectively compares three distinct synthetic strategies: Ullmann-type C-N cross-coupling for simple donor moieties, the Bruylants reaction for sterically hindered arylcyclohexylamines, and rapid nucleophilic substitution for radiotracer synthesis.

Route A: Copper-Catalyzed Ullmann-Type C-N Cross-Coupling

Target: 1-(thiophen-2-yl)piperidine (NIR Dye Donor)[1]

Causality & Mechanistic Rationale

Synthesizing simple thienylpiperidines via direct nucleophilic aromatic substitution (SNAr) is generally ineffective due to the electron-rich nature of the thiophene ring. While Buchwald-Hartwig amination (using Palladium) is a standard alternative, thiophenes are notorious for poisoning Pd catalysts or undergoing unwanted desulfurization at elevated temperatures.

To circumvent this, a Copper-catalyzed Ullmann-type coupling is employed. Copper(I) iodide, when paired with a diamine ligand (e.g., N,N'-dimethylethylenediamine), effectively stabilizes the Cu(I)/Cu(III) catalytic cycle. This facilitates the oxidative addition of the 2-bromothiophene and subsequent reductive elimination of the thienylpiperidine without degrading the heteroaromatic ring.

Experimental Protocol (Self-Validating Workflow)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromothiophene (1.0 equiv), piperidine (1.2 equiv), CuI (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Ligand Addition: Add a catalytic amount of N,N'-dimethylethylenediamine (20 mol%) and anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C for 24 hours. Self-Validation: The reaction mixture will transition from a pale blue/green suspension to a deep, dark solution, indicating the formation of the active Cu-amine complex.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product (approx. 71% yield) [1].

Route B: The Bruylants Reaction (Grignard Addition to Aminonitriles)

Target: 1-(1-(2-thienyl)cyclohexyl)piperidine (Tenocyclidine / TCP) [2]

Causality & Mechanistic Rationale

Direct alkylation of piperidine with a 1-(2-thienyl)cyclohexyl halide is synthetically unviable; the extreme steric hindrance of the tertiary carbon heavily favors E2 elimination over SN2 substitution. The Bruylants reaction elegantly bypasses this limitation.

By first condensing cyclohexanone, piperidine, and cyanide, a stable α-aminonitrile intermediate is formed. When exposed to 2-thienylmagnesium bromide (a Grignard reagent), the cyano group acts as a pseudo-leaving group. The reaction proceeds via the expulsion of the cyanide ion to form a highly electrophilic iminium ion, which is immediately trapped by the thienyl nucleophile.

Experimental Protocol (Self-Validating Workflow)
  • Aminonitrile Formation (Strecker-type): Dissolve cyclohexanone (1.0 equiv) and piperidine (1.1 equiv) in an aqueous/ethanolic solution of KCN (1.2 equiv). Stir at room temperature for 24 hours. Extract the resulting 1-(piperidin-1-yl)cyclohexane-1-carbonitrile.

  • Grignard Addition: In a rigorously dried flask under inert gas, dissolve the aminonitrile in anhydrous THF. Dropwise, add 2-thienylmagnesium bromide (2.5 equiv) at 0 °C.

  • Reaction: Reflux the mixture for 12 hours. Self-Validation: Monitor via IR spectroscopy; the sharp C≡N stretch (~2230 cm⁻¹) of the starting material will completely disappear, confirming the displacement of the cyano group.

  • Quenching & Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and precipitate the TCP hydrochloride salt using ethereal HCl (approx. 50-65% yield).

Route C: Radiosynthesis via Aliphatic Nucleophilic Substitution

Target: 1-[1-(2-thienyl)-4-([¹⁸F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine (PET Radiotracer) [3]

Causality & Mechanistic Rationale

For Positron Emission Tomography (PET) imaging of the NMDA receptor, thienylpiperidine derivatives must be radiolabeled with Fluorine-18. The critical constraint here is the short half-life of ¹⁸F (109.7 minutes). The synthesis must be exceptionally rapid. Therefore, an SN2 displacement of a highly reactive tosylate (OTs) leaving group by no-carrier-added [¹⁸F]fluoride is utilized. The tosylate provides the necessary activation energy lowering to ensure the reaction completes within minutes.

Experimental Protocol
  • Precursor Activation: Prepare the tosylated precursor: 1-[1-(2-thienyl)-4-tosyloxycyclohexyl]-1,2,5,6-tetrahydropyridine.

  • Radiolabeling: React the precursor with no-carrier-added [¹⁸F]fluoride in the presence of Kryptofix 2.2.2 and K₂CO₃ in anhydrous acetonitrile at 90 °C for 10 minutes.

  • Purification: Rapidly purify via reverse-phase HPLC. Efficacy: Yields are typically 5–10% (decay-corrected) with specific activities of 500–1000 Ci/mmol, sufficient for in vivo rat brain uptake studies [3].

Quantitative Comparison of Synthetic Efficacy

The table below summarizes the operational metrics of each synthetic route, allowing researchers to select the optimal protocol based on their specific laboratory constraints and target applications.

MetricRoute A (Cu-Catalysis)Route B (Bruylants)Route C (Radiosynthesis)
Primary Target Simple ThienylpiperidinesComplex Arylcyclohexylamines¹⁸F-labeled Tracers
Typical Yield 71%50 - 65%5 - 10% (Decay Corrected)
Reaction Time 24 Hours36 Hours (Total)< 30 Minutes
Temperature 110 °C0 °C to Reflux (65 °C)90 °C
Scalability High (Multi-gram scale)High (Multi-gram scale)Low (Microgram/Tracer scale)
Key Challenge Removing residual copperHandling toxic KCNTime constraints (¹⁸F half-life)

Mechanistic Visualizations

SyntheticRoutes A 2-Bromothiophene + Piperidine B Cu-Catalyzed C-N Coupling A->B CuI, Ligand, Base C 1-(Thiophen-2-yl)piperidine (NIR Dye Donor) B->C 71% Yield D Cyclohexanone + Piperidine + KCN E Aminonitrile Intermediate D->E Strecker-type Reaction F 2-Thienyl Grignard Addition E->F 2-Thienyl-MgBr G Tenocyclidine (TCP) (NMDA Antagonist) F->G Bruylants Reaction

Comparison of Cu-Catalyzed C-N Coupling (Top) vs. the Bruylants Reaction Workflow (Bottom).

NMDAPathway Glutamate Glutamate / Glycine NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Agonist Binding Ca Calcium Influx (Depolarization) NMDAR->Ca Ion Channel Opening TCP Tenocyclidine (TCP) Block Channel Blockade (PCP Site) TCP->Block High Affinity Binding Block->NMDAR Non-competitive Antagonism Inhibit Inhibition of Signal Transduction Block->Inhibit Prevents Ca2+ Influx

Pharmacological mechanism of Tenocyclidine (TCP) acting as an NMDA receptor antagonist.

References

  • Rathnamalala, C. S. L., Pino, N. W., Herring, B. S., Hooper, M., Gwaltney, S. R., Chan, J., & Scott, C. N. "Thienylpiperidine Donor NIR Xanthene-Based Dye for Photoacoustic Imaging." Organic Letters, American Chemical Society, 2021. 1

  • "Tenocyclidine." Wikipedia, The Free Encyclopedia, Wikimedia Foundation.2

  • "Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore." PubMed, National Institutes of Health. 3

Sources

Validation

Structure-activity relationship validation of a series of piperidine derivatives

Title: Structure-Activity Relationship (SAR) Validation of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide Introduction The development of acetylcholinesterase (AChE) inhibitors repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Validation of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide

Introduction

The development of acetylcholinesterase (AChE) inhibitors represents a cornerstone in the management of neurodegenerative disorders, particularly Alzheimer's disease. Early-generation inhibitors, such as the acridine derivative tacrine and the carbamate physostigmine, suffered from severe clinical limitations: poor target selectivity, short half-lives, and peripheral toxicity (e.g., hepatotoxicity and gastrointestinal distress).

The introduction of the benzylpiperidine class—culminating in the optimized derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil/E2020)—revolutionized this therapeutic landscape. This guide provides an objective comparison of the benzylpiperidine scaffold against legacy alternatives, detailing the structure-activity relationship (SAR) logic and the self-validating experimental protocols used to quantify their performance.

Structural Evolution and SAR Logic: The Dual-Binding Hypothesis

To understand the superiority of benzylpiperidine derivatives, we must analyze the topography of the AChE active site. The AChE enzyme features a narrow, 20 Å deep gorge. At the bottom lies the Catalytic Anionic Site (CAS), while the entrance is guarded by the Peripheral Anionic Site (PAS).

Legacy inhibitors like tacrine are small molecules that bind exclusively to the CAS. In contrast, the benzylpiperidine scaffold was rationally designed to span the entire gorge [1].

  • The Piperidine Ring (CAS Interaction): At physiological pH (7.4), the basic nitrogen atom of the piperidine ring is protonated. This positive charge is non-negotiable for high affinity, as it engages in a strong cation-π interaction with the indole ring of Tryptophan 86 (Trp86) at the CAS.

  • The Benzyl/Indanone Tail (PAS Interaction): The hydrophobic tail extends up the gorge, allowing the indanone or phthalimide moiety to form robust π-π stacking interactions with Tryptophan 286 (Trp286) at the PAS.

This dual-site binding not only exponentially increases binding affinity but also provides extreme selectivity for AChE over butyrylcholinesterase (BuChE), an enzyme that lacks a distinct PAS gorge structure [2].

G A Benzylpiperidine Derivative B AChE Enzyme Gorge A->B enters E Indanone/Benzyl Moiety (π-π stacking with Trp286) A->E features F Protonated Piperidine (Cation-π with Trp86) A->F features C Peripheral Anionic Site (PAS) B->C comprises D Catalytic Anionic Site (CAS) B->D comprises E->C binds to F->D binds to

AChE Dual Binding Site Interaction Pathway of Benzylpiperidine Derivatives.

Comparative Performance Analysis

The true test of an SAR optimization campaign is its translation into measurable in vitro performance. The table below compares the optimized benzylpiperidine derivative (Donepezil/E2020) against two legacy alternatives: Tacrine and Physostigmine [1].

CompoundChemical ClassAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Donepezil (E2020) Benzylpiperidine5.77,138> 1,250
Tacrine Acridine7773~ 0.95
Physostigmine Carbamate2.51.6~ 0.64

Data Interpretation: While physostigmine exhibits potent AChE inhibition (2.5 nM), it is entirely non-selective, inhibiting BuChE with equal or greater potency. This lack of selectivity is the primary driver of peripheral cholinergic side effects. Tacrine shows moderate potency but zero selectivity. The benzylpiperidine derivative achieves nanomolar potency (5.7 nM) while maintaining a >1,250-fold selectivity window for AChE over BuChE, directly validating the dual-binding SAR hypothesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the SAR of these piperidine derivatives is validated using a self-correcting system of in vitro and ex vivo assays.

Protocol A: In Vitro AChE/BuChE Inhibition Assay (Modified Ellman's Method)

The Ellman assay is the gold standard for quantifying cholinesterase activity [3]. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), measurable at 412 nm.

Causality & Validation: We run AChE and BuChE in parallel. By utilizing a specific substrate (ATCh for AChE, butyrylthiocholine for BuChE), we isolate the activity of each enzyme. A vehicle-only well serves as the 100% activity control, while a substrate-free well serves as the background subtraction control, ensuring the absorbance is strictly enzyme-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: The pH is critical; below 7.5, enzyme activity drops, and above 8.5, spontaneous non-enzymatic hydrolysis of ATCh occurs, ruining the baseline.

  • Enzyme Setup: Add 20 µL of AChE (from human erythrocytes) or BuChE (from human serum) to a 96-well microplate.

  • Inhibitor Incubation: Add 20 µL of the piperidine derivative (serial dilutions from 10⁻⁴ to 10⁻¹⁰ M). Incubate for 15 minutes at 25°C. Causality: This incubation allows the compound to reach binding equilibrium within the deep enzyme gorge before the substrate introduces competitive kinetics.

  • Chromogen Addition: Add 100 µL of 0.3 mM DTNB.

  • Reaction Initiation: Add 20 µL of 0.5 mM ATCh (or butyrylthiocholine for BuChE) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using non-linear regression (log(inhibitor) vs. normalized response).

G S1 Prepare Enzyme (AChE/BuChE) S2 Add Inhibitor (Piperidine Deriv.) S1->S2 S3 Incubate (10-15 mins) S2->S3 S4 Add DTNB & ATCh (Substrate) S3->S4 S5 Measure Absorbance (412 nm) S4->S5 S6 Calculate IC50 (Dose-Response) S5->S6

High-Throughput Ellman Assay Workflow for AChE Inhibitor Screening.

Protocol B: Ex Vivo Brain Acetylcholine Quantification

In vitro potency means nothing if the compound cannot cross the blood-brain barrier (BBB). This protocol validates the in vivo efficacy of the piperidine scaffold.

Causality & Validation: We measure actual acetylcholine (ACh) levels in the cerebral cortex of rats post-administration. We use microwave irradiation for euthanasia rather than decapitation. Why? Standard decapitation causes a massive post-mortem release of AChE, which rapidly degrades brain ACh before it can be extracted, leading to false negatives. Microwave irradiation instantly denatures all brain enzymes in milliseconds, freezing the in vivo ACh levels for accurate measurement.

Step-by-Step Methodology:

  • Administration: Orally administer the piperidine derivative (e.g., 5 mg/kg) to male Wistar rats. Use saline for the control group.

  • Euthanasia: At T=60 minutes post-dose, sacrifice the animals using focused microwave irradiation (4.5 kW for 1.2 seconds) to the skull.

  • Tissue Extraction: Rapidly dissect the cerebral cortex and hippocampus. Homogenize the tissue in 0.1 M perchloric acid (to precipitate proteins and stabilize ACh).

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • HPLC-ECD Analysis: Inject the supernatant into an HPLC system coupled with an electrochemical detector (ECD). Use an immobilized enzyme reactor column (containing AChE and choline oxidase) post-column to convert ACh into hydrogen peroxide, which is then electrochemically detected.

  • Quantification: Compare the peak areas to a standard curve of known ACh concentrations to determine nmol/g of wet tissue.

Conclusion

The SAR validation of benzylpiperidine derivatives demonstrates a masterclass in rational drug design. By engineering a molecule that exploits both the CAS and PAS of the acetylcholinesterase gorge, researchers achieved a paradigm-shifting balance of nanomolar potency and extreme target selectivity. Compared to legacy alternatives like tacrine and physostigmine, the benzylpiperidine scaffold remains the gold standard for central cholinergic enhancement.

References

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.[Link]

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Araki, S., Yamanishi, Y., & Yamatsu, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887.[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[Link]

Comparative

A Senior Application Scientist's Guide to Confirming Binding Affinity: An In-depth Comparison of Surface Plasmon Resonance and its Alternatives

In the landscape of drug discovery and fundamental biological research, the precise characterization of molecular interactions is paramount. The binding affinity of a molecule for its target is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and fundamental biological research, the precise characterization of molecular interactions is paramount. The binding affinity of a molecule for its target is a critical determinant of its biological efficacy and specificity. Among the array of biophysical techniques available, Surface Plasmon Resonance (SPR) has long been considered a gold standard for the label-free, real-time analysis of biomolecular interactions.[1][2] This guide provides a comprehensive comparison of SPR with other prevalent techniques, offering experimental insights and data-driven recommendations to aid researchers in selecting the most appropriate method for their specific needs.

The Foundational Principle of Surface Plasmon Resonance (SPR)

SPR is an optical-based biosensing technique that measures changes in the refractive index on the surface of a sensor chip, which is typically coated with a thin layer of gold.[1][3][4] The core of the technology lies in the excitation of surface plasmons—collective oscillations of electrons at the metal-dielectric interface—by an incident light source.[4]

Here's a simplified breakdown of the process:

  • Ligand Immobilization: One of the interacting molecules (the ligand) is immobilized onto the sensor chip surface.[3][5]

  • Analyte Injection: The other molecule (the analyte) is flowed over the surface in a continuous stream of buffer.[3][5]

  • Binding and Signal Generation: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases. This change in mass alters the refractive index at the surface, which in turn changes the angle at which the surface plasmons are excited.[1][3] This change is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[3][6]

  • Kinetic and Affinity Determination: By analyzing the association (analyte binding) and dissociation (analyte unbinding) phases of the sensorgram at various analyte concentrations, one can determine the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[7][8]

dot

cluster_SPR_Principle Surface Plasmon Resonance (SPR) Principle Incident_Light Polarized Light Source Prism Prism Incident_Light->Prism Sensor_Chip Gold-coated Sensor Chip (with immobilized ligand) Prism->Sensor_Chip Detector Detector Sensor_Chip->Detector Reflected Light Binding_Event Analyte binds to Ligand Sensor_Chip->Binding_Event SPR_Signal SPR Signal (Sensorgram) Detector->SPR_Signal Analyte_Flow Analyte in Solution Analyte_Flow->Sensor_Chip Refractive_Index_Change Change in Refractive Index Binding_Event->Refractive_Index_Change Refractive_Index_Change->Detector

Caption: Fundamental workflow of a Surface Plasmon Resonance experiment.

A Comparative Analysis of Key Biophysical Techniques

While SPR is a powerful tool, it is not always the optimal choice for every experimental question. The selection of a technique should be guided by the specific characteristics of the interacting molecules, the desired throughput, and the type of data required. Here, we compare SPR with three other widely used methods: Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Refractive index change due to mass accumulation on a sensor surface.[1][3]Interference pattern of light reflected from a biosensor tip.[9][10]Measures heat changes upon binding.[11][12]Measures molecular movement in a temperature gradient.[13][14]
Label-Free Yes[15]Yes[16]Yes[11][12]Can be label-free or require a fluorescent tag.[17]
Immobilization Required (one binding partner is immobilized).[3][5]Required (one binding partner is immobilized).[9]Not required (both partners are in solution).[11]Not required (both partners are in solution).[14][18]
Information Obtained Kinetics (k_a, k_d), Affinity (K_D), Specificity, Concentration.[7][8][19]Kinetics (k_a, k_d), Affinity (K_D), Concentration.[9][10]Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[11][12]Affinity (K_D).[17][18]
Throughput Low to high, depending on the instrument.High (suitable for screening).[20]Low (typically one experiment at a time).High (multi-capillary systems are available).
Sample Consumption Low to moderate.Low.[9]High.Very low.[21]
Sensitivity High (pM to mM affinity range).[15]Moderate (nM to mM affinity range).Moderate to high (nM to mM affinity range).High (pM to mM affinity range).[18]
Strengths Real-time kinetic data, high sensitivity, well-established.[1][15]High throughput, tolerant to crude samples, no microfluidics.[20][22]Provides a complete thermodynamic profile, no immobilization artifacts.[11][23]Low sample consumption, fast measurements, tolerant to complex buffers.[21]
Limitations Potential for immobilization artifacts, sensitive to bulk refractive index changes, requires microfluidics.[22]Lower sensitivity than SPR for small molecules, less precise kinetic data.[20]Low throughput, high sample consumption, sensitive to buffer mismatch.[12]May require labeling, indirect measurement of binding.

In-Depth Look at the Alternatives

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technology that, like SPR, measures biomolecular interactions in real-time without the need for fluorescent labeling. The key difference lies in its "dip and read" format, where disposable biosensor tips are dipped into samples in a microplate, eliminating the need for a microfluidic system.[16][22] This makes BLI particularly well-suited for high-throughput screening and for working with unpurified samples like cell lysates.[20] While generally considered to have lower sensitivity than SPR, especially for small molecule analysis, its ease of use and flexibility are significant advantages.[20]

Isothermal Titration Calorimetry (ITC)

ITC stands apart from SPR and BLI as it directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of not only the binding affinity (K_D) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[11][12] A major advantage of ITC is that it is a solution-based technique, requiring no modification or immobilization of the binding partners, thus measuring the interaction in their native states.[11] However, ITC is a low-throughput technique that typically requires larger amounts of sample compared to SPR and BLI.

MicroScale Thermophoresis (MST)

MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient.[14] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon binding.[18] MST offers several advantages, including very low sample consumption, rapid measurements, and the ability to perform measurements in complex biological liquids like cell lysates.[13][21] While it can be performed label-free by exploiting the intrinsic fluorescence of tryptophan residues, it often requires fluorescent labeling of one of the binding partners.[17]

A Practical Guide to a Robust SPR Experiment

To ensure the generation of high-quality, publishable SPR data, a well-designed experiment is crucial.[24] The following protocol outlines the key steps and considerations for a typical SPR experiment.

dot

cluster_SPR_Workflow SPR Experimental Workflow Start Start Ligand_Prep 1. Ligand & Analyte Preparation Start->Ligand_Prep Immobilization 2. Ligand Immobilization Ligand_Prep->Immobilization Binding_Analysis 3. Analyte Binding Analysis Immobilization->Binding_Analysis Regeneration 4. Surface Regeneration Binding_Analysis->Regeneration Data_Analysis 5. Data Analysis Binding_Analysis->Data_Analysis Regeneration->Binding_Analysis Next Analyte Concentration End End Data_Analysis->End

Caption: A typical workflow for an SPR experiment.

Step 1: Experimental Design and Sample Preparation
  • Ligand and Analyte Selection: Decide which molecule to immobilize (ligand) and which to have in solution (analyte). Generally, the smaller molecule is used as the analyte to maximize the binding signal.[25]

  • Buffer Preparation: The running buffer and sample buffer should be identical to minimize bulk refractive index effects.[26] It is crucial to degas the buffers to prevent air bubbles in the microfluidic system.[2][27]

  • Sample Quality: Ensure that both the ligand and analyte are pure and in a monomeric state. Aggregates can cause non-specific binding and clog the fluidics system.

Step 2: Ligand Immobilization

The goal is to immobilize the ligand onto the sensor chip surface without compromising its binding activity.[28]

  • Chip Selection: Choose a sensor chip with a surface chemistry appropriate for your ligand (e.g., CM5 chip for amine coupling).[29]

  • Immobilization Chemistry: Amine coupling is the most common method, but other strategies like thiol coupling or capture-based methods (e.g., using streptavidin-biotin) can be used to ensure proper orientation of the ligand.[30]

  • Immobilization Level: Aim for a low to moderate immobilization density to avoid mass transport limitation, where the rate of analyte binding is limited by diffusion rather than the intrinsic binding kinetics.[25][28]

Step 3: Analyte Binding and Data Acquisition
  • Analyte Concentration Series: Prepare a series of analyte concentrations, typically spanning from 10-fold below to 10-fold above the expected K_D.[3] A minimum of five to six concentrations is recommended for robust kinetic analysis.[1]

  • Injection and Dissociation: Inject each analyte concentration over the sensor surface for a sufficient time to observe the association phase, followed by an injection of running buffer to monitor the dissociation phase.

  • Controls: Include a reference flow cell (e.g., a deactivated surface or a surface with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.[31] Also, perform buffer-only injections (blanks) to account for any baseline drift.

Step 4: Surface Regeneration

After each analyte injection, the sensor surface needs to be regenerated to remove the bound analyte, allowing for the next injection.

  • Regeneration Solution: The choice of regeneration solution (e.g., low pH glycine, high salt, or a specific competing ligand) depends on the nature of the interaction and must be optimized to completely remove the analyte without denaturing the immobilized ligand.[5][31]

  • Contact Time: Use a short contact time for the regeneration solution to minimize potential damage to the ligand.[25]

Step 5: Data Analysis
  • Data Processing: Subtract the reference channel data and the blank injections from the active channel data to obtain the corrected sensorgrams.

  • Model Fitting: Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir model for a simple bimolecular interaction) to determine the kinetic and affinity constants.[15]

  • Validation: Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data). The residuals should be randomly distributed around zero.[32]

Troubleshooting Common SPR Issues

IssuePotential Cause(s)Recommended Solution(s)
Baseline Drift Incomplete sensor surface equilibration, buffer instability, temperature fluctuations.[27][33]Allow for a longer equilibration time with running buffer, use freshly prepared and degassed buffer, ensure a stable operating temperature.[26][27]
No or Weak Signal Inactive ligand or analyte, low analyte concentration, insufficient immobilization level.[27]Verify the activity of your molecules, increase analyte concentration, optimize ligand immobilization.[27]
Non-Specific Binding Analyte binds to the sensor surface matrix instead of the ligand.[31]Add a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant (e.g., Tween-20) to the running buffer, adjust the pH of the running buffer.[2][25][31]
Mass Transport Limitation Analyte diffusion to the sensor surface is slower than the binding rate.[24]Decrease the ligand immobilization density, increase the flow rate of the analyte injection.[25][28]
Incomplete Regeneration Regeneration solution is not harsh enough to disrupt the interaction.[33]Test a range of regeneration solutions (e.g., different pH, salt concentrations), increase the contact time of the regeneration solution.[5][31]

Conclusion: Making an Informed Decision

The confirmation of binding affinity is a cornerstone of modern biological and pharmaceutical research. While Surface Plasmon Resonance remains a leading technology for its ability to provide high-quality kinetic and affinity data in real-time, it is essential for researchers to understand its capabilities and limitations in the context of other available techniques.

  • For in-depth kinetic analysis and high-sensitivity measurements , SPR is often the preferred choice.

  • For high-throughput screening and analysis of crude samples , BLI offers significant advantages in terms of speed and ease of use.

  • To obtain a complete thermodynamic profile of an interaction in solution , ITC is the gold standard.

  • When sample availability is limited and rapid affinity determination is needed , MST provides a powerful and efficient solution.

By carefully considering the experimental goals and the nature of the interacting molecules, researchers can select the most appropriate biophysical technique to generate robust and reliable binding affinity data, ultimately accelerating the pace of discovery.

References

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (URL: )
  • Surface Plasmon Resonance (SPR) Troubleshooting Guide - Resource Center. (URL: )
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (URL: )
  • Troubleshooting and Optimization Tips for SPR Experiments - Cre
  • Use of Bio-Layer Interferometry (BLI) to Measure Binding Affinities of SNAREs and Phosphoinositides - PubMed. (URL: [Link])

  • Troubleshooting and Optimization Tips for SPR Experiments - Cre
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (URL: )
  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE. (URL: [Link])

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. (URL: [Link])

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol. (URL: [Link])

  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC. (URL: [Link])

  • Microscale thermophoresis - Wikipedia. (URL: [Link])

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities - Nuvisan. (URL: [Link])

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (URL: [Link])

  • Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. (URL: [Link])

  • Protein Binding Studies / Label-Free BLI Detection Services - BPS Bioscience. (URL: [Link])

  • Top 10 tips for high quality SPR data | SPR Guide - Nicoya Lifesciences. (URL: [Link])

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • Isothermal titration calorimetry - Wikipedia. (URL: [Link])

  • Bayesian Estimation of the Active Concentration and Affinity Constants Using Surface Plasmon Resonance Technology | PLOS One - Research journals. (URL: [Link])

  • Bio-layer interferometry - Wikipedia. (URL: [Link])

  • The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review - PMC. (URL: [Link])

  • Troubleshooting - SPR-Pages. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (URL: [Link])

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (URL: [Link])

  • Principle and Applications of Surface Plasmon Resonance (SPR) Technolo - AntBio. (URL: [Link])

  • Tips for Your Surface Plasmon Resonance Experiments | SPR Analysis - Bitesize Bio. (URL: [Link])

  • Surface Plasmon Resonance. (URL: [Link])

  • UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. Typically, - CACHE. (URL: [Link])

  • Surface plasmon resonance: principles, methods and applications in biomedical sciences - SciSpace. (URL: [Link])

  • How to Simplify Surface Plasmon Resonance (SPR) Assay Development | Biocompare. (URL: [Link])

  • Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC. (URL: [Link])

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (URL: [Link])

  • SPR vs ELISA | Comparing techniques for biomolecular detection - Nicoya Lifesciences. (URL: [Link])

  • Validation - SPRpages Home. (URL: [Link])

  • Technical Guide: Expert Tips on Publishing Your SPR Data - Nicoya Lifesciences. (URL: [Link])

  • Determination of affinity and kinetic rate constants using surface plasmon resonance. (URL: [Link])

  • SPRD: a surface plasmon resonance database of common factors for better experimental planning - PMC. (URL: [Link])

  • The use of biophysical methods in the hit-to-lead process - Drug Target Review. (URL: [Link])

  • Full article: Label-free analysis of biomolecular interactions using SPR imaging. (URL: [Link])

  • Comparison of the results obtained by ELISA and surface plasmon resonance for the determination of antibody affinity - PubMed. (URL: [Link])

  • Development and validation of a novel SPR-based assay principle for bispecific molecules | Request PDF - ResearchGate. (URL: [Link])

Sources

Validation

Peer-Reviewed Validation of Thienylpiperidine Bioactivity: A Comparative Guide to XanthCR-880 in Deep-Tissue Photoacoustic Imaging

As a Senior Application Scientist, I approach probe selection not merely as an exercise in spectral matching, but as a rigorous evaluation of photophysical thermodynamics. For years, the bottleneck in deep-tissue in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach probe selection not merely as an exercise in spectral matching, but as a rigorous evaluation of photophysical thermodynamics. For years, the bottleneck in deep-tissue in vivo imaging has been the reliance on traditional near-infrared (NIR) fluorophores. While agents like Indocyanine Green (ICG) have served as foundational tools, their absorption profiles (<800 nm) restrict tissue penetration to a few millimeters due to severe photon scattering and attenuation.

The paradigm has shifted toward Photoacoustic (PA) tomography—a modality that converts absorbed light into ultrasound waves via thermoelastic expansion[1]. This technique demands contrast agents with massive molar absorptivity and near-zero fluorescence quantum yield. Recent peer-reviewed validations have identified the thienylpiperidine moiety as a breakthrough electron donor in dye architecture, specifically within the novel contrast agent XanthCR-880 [2].

This guide objectively compares the bioactivity, photophysical performance, and practical application of thienylpiperidine-based dyes against conventional alternatives, providing a self-validating framework for your next preclinical imaging study.

Mechanistic Causality: The Thienylpiperidine Advantage

In rational dye design, the choice of functional groups dictates both bioactivity and photophysics. Traditional xanthene dyes (e.g., rhodamine) are highly fluorescent but spectrally limited to the visible range. To engineer a dye optimized for PA imaging, researchers implemented a Donor-Acceptor-Donor (D-A-D) scaffold utilizing thienylpiperidine[2].

  • Conjugation Extension: The thienyl ring acts as a robust π -bridge, extending the conjugation length of the central xanthene acceptor core.

  • Electron Donation & Bathochromic Shift: The piperidine ring provides exceptional electron-donating capabilities. When combined, the thienylpiperidine donor facilitates a massive intramolecular charge transfer (ICT). This specific arrangement results in a 300 nm red-shift compared to dyes utilizing only a thienyl donor, pushing the absorption maximum ( λmax​ ) to 880 nm, firmly into the highly desirable NIR-II window[3].

  • Thermodynamic Funneling: XanthCR-880 exhibits a high molar absorptivity ( ϵ=88,900M−1cm−1 ) but an exceedingly weak emission peak at 960 nm[3]. Causality: In PA imaging, quenched fluorescence is not a flaw; it is a strict requirement. Because the dye cannot efficiently relax via photon emission, the absorbed optical energy is almost entirely funneled into non-radiative decay (heat). This maximizes the thermoelastic expansion required to generate a powerful, high-resolution ultrasound signal[1].

Comparative Performance Analysis

To objectively evaluate the thienylpiperidine-based XanthCR-880, we must benchmark it against industry-standard alternatives: Indocyanine Green (ICG) and Aza-BODIPY derivatives.

FeatureXanthCR-880 (Thienylpiperidine-based)Indocyanine Green (ICG)Aza-BODIPY
Fluorophore Architecture Thienylpiperidine-Xanthene (D-A-D)CyanineBoron-dipyrromethene
Absorption Maximum ( λmax​ ) 880 nm (NIR-II edge)780 nm (NIR-I)~650-700 nm
Molar Absorptivity ( ϵ ) 88,900 M−1cm−1 ~130,000 M−1cm−1 ~80,000 M−1cm−1
Fluorescence Quantum Yield Exceedingly weak (Quenched)~9% (Aqueous)High (~30-40%)
Primary Imaging Modality Photoacoustic (PA) TomographyFluorescence / PAFluorescence
Validated Tissue Depth Up to 4.0 cm ~1.0 cm< 1.0 cm
Synthetic Complexity Low (Accessible in 3-4 steps)High / CommercialModerate (5+ steps)

Data supported by peer-reviewed photophysical characterizations of [2][3].

Experimental Validation Protocol: Deep-Tissue Photoacoustic Assay

To validate the bioactivity and imaging depth of thienylpiperidine-based dyes in your own laboratory, the following self-validating protocol is the gold standard for assessing PA performance in tissue-mimicking environments[2].

Step 1: Reagent Preparation & Internal Standardization
  • Synthesize or Acquire XanthCR-880: The thienylpiperidine-xanthene D-A-D core is accessible in 3-4 synthetic steps, overcoming the historically tedious synthesis of other NIR-II dyes[4].

  • Formulate the Stock: Prepare a 20 μ M stock solution of XanthCR-880 in 1x PBS containing 0.1% Sodium Dodecyl Sulfate (SDS).

    • Causality Check: Xanthene dyes in aqueous media are prone to π−π stacking, leading to aggregation-induced signal quenching. SDS micellar encapsulation prevents this, ensuring the PA signal strictly correlates to the monomeric bioactivity of the dye[2].

  • Establish an Internal Control: Prepare a reference control of an Aza-BODIPY dye at an equimolar concentration. This acts as a self-validating internal standard to confirm that the unmixing algorithms can successfully multiplex and differentiate distinct spectral signatures[2].

Step 2: Phantom Assembly & Acoustic Coupling
  • Inject the dye solutions into optically clear fluorinated ethylene propylene (FEP) tubing (internal diameter: 0.8 mm) to simulate deep vascular structures.

  • Position the FEP tubing in a custom holder submerged in a water bath maintained at 25 °C to ensure impedance matching and optimal acoustic coupling.

Step 3: Tissue Overlay & MSOT Acquisition
  • Overlay the FEP tubing with freshly excised swine tissue (or agar-based lipid phantoms) at varying thicknesses: 1.0 cm, 2.0 cm, 3.0 cm, and 4.0 cm [2].

  • Utilize a Multispectral Optoacoustic Tomography (MSOT) system (e.g., inVision 128).

  • Excite the sample using a tunable nanosecond pulsed Nd:YAG OPO laser, sweeping wavelengths from 680 nm to 980 nm.

Step 4: Algorithmic Unmixing & Validation
  • Capture the generated ultrasound waves using a 128-element array transducer.

  • Apply multispectral unmixing algorithms to separate the 880 nm PA signal of XanthCR-880 from the background hemoglobin/water absorption and the Aza-BODIPY reference dye[2].

    • Validation Criterion: If the thienylpiperidine donor effectively shifts the absorption to 880 nm, the signal will remain robust and highly resolvable even at the 4.0 cm depth mark, due to minimal tissue scattering at this specific NIR window[2].

Pathway Visualization

The following diagram illustrates the logical flow of how the thienylpiperidine molecular structure directly causes the macroscopic photoacoustic imaging readout.

G N1 Thienylpiperidine Donor + Xanthene Acceptor N2 D-A-D Architecture (XanthCR-880) N1->N2 Synthesis (3-4 steps) N3 880 nm Laser Excitation (NIR-II Window) N2->N3 In Vivo Injection N4 Non-Radiative Decay (Heat Generation) N3->N4 High Molar Absorptivity N5 Thermoelastic Expansion (Pressure Waves) N4->N5 Quenched Fluorescence N6 Ultrasound Transducer Detection N5->N6 Acoustic Propagation N7 Deep Tissue Image (Up to 4 cm Depth) N6->N7 Multispectral Unmixing

Thienylpiperidine-mediated photoacoustic signal generation and deep tissue detection workflow.

References

  • Title: Thienylpiperidine Donor NIR Xanthene-Based Dye for Photoacoustic Imaging Source: Organic Letters, American Chemical Society (ACS) URL: [Link]

  • Title: Design and synthesis of donor-acceptor-donor xanthene-based near infrared I and shortwave infrared (SWIR) dyes for biological imaging Source: Scholars Junction, Mississippi State University URL: [Link]

Sources

Comparative

The Piperidine Scaffold: A Privileged Motif in Modern Pharmacology - A Comparative Guide

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable versatility, arising from its conformational flexibility and ability t...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable versatility, arising from its conformational flexibility and ability to be readily functionalized, has cemented its status as a "privileged structure." This distinction is not arbitrary; piperidine derivatives are integral components of a vast number of approved drugs and clinical candidates, spanning a wide spectrum of therapeutic areas.[1][2][3] This guide provides an in-depth comparative analysis of the pharmacological properties of various piperidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, all grounded in the principles of scientific integrity and practical application.

The Piperidine Core: A Foundation for Diverse Pharmacological Activity

The ubiquity of the piperidine motif in pharmacologically active molecules is a testament to its advantageous physicochemical properties.[4] Its saturated, non-aromatic nature allows it to adopt various low-energy conformations (chair, boat, and twist-boat), enabling it to interact with a diverse array of biological targets with high affinity and specificity. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within the binding pockets of proteins.

The true power of the piperidine scaffold, however, lies in the vast chemical space that can be explored through its derivatization. Substitutions at the nitrogen and carbon atoms of the ring can dramatically modulate a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide will explore these structure-activity relationships (SAR) across several key therapeutic classes.

Comparative Analysis of Piperidine Derivatives by Therapeutic Area

This section provides a comparative overview of piperidine derivatives across several major therapeutic areas, supported by quantitative data to facilitate objective assessment.

Central Nervous System (CNS) Agents

The piperidine scaffold is particularly prominent in drugs targeting the CNS, including antipsychotics, analgesics, and antidepressants.

Many atypical antipsychotics incorporate a piperidine or piperazine moiety, which often plays a crucial role in their interaction with dopamine D2 and serotonin 5-HT2A receptors.[5] The affinity of these compounds for their targets is a key determinant of their efficacy and side-effect profile.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
RisperidoneDopamine D23.1[3]
Serotonin 5-HT2A0.16[3]
HaloperidolDopamine D21.5[3]
Serotonin 5-HT2A30[3]
Compound 11 (amide-piperidine derivative)Dopamine D2High Affinity[6]
Serotonin 5-HT1AHigh Affinity[6]
Serotonin 5-HT2AHigh Affinity[6]

Table 1: Comparative Binding Affinities of Piperidine-Containing Antipsychotics. This table highlights the varying receptor affinity profiles that can be achieved by modifying the piperidine scaffold.

The piperidine ring is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs. The orientation of substituents on the piperidine ring is critical for high-affinity binding to the μ-opioid receptor (MOR).[7][8]

CompoundReceptorBinding Affinity (Ki, nM)Efficacy (EC50, nM)Reference
Fentanylμ-opioid0.399.7[9]
Morphineμ-opioid1.839[9]
Pethidineμ-opioid2001100[9]
4-Amino Methyl Piperidine Derivative (HN58)μ-opioid--[9][10]

Table 2: Comparative Pharmacological Data for Piperidine-Based Opioid Analgesics. This table showcases the remarkable potency that can be achieved with the piperidine scaffold in the context of opioid receptor modulation.

Anticancer Agents

Piperidine derivatives have emerged as promising anticancer agents, targeting various signaling pathways crucial for tumor growth and survival.

Several piperidine-containing compounds have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.

CompoundTarget KinaseIC50 (nM)SelectivityReference
CrizotinibALK/ROS1ALK: 24Dual Inhibitor[11][12]
Syk Inhibitor IISyk41Selective vs. PKC, ZAP-70, Btk, Itk[1]
Piperidine Carboxamide 1ALK174Selective over IGF1R[11][12]

Table 3: Comparative Inhibitory Activity of Piperidine-Based Kinase Inhibitors. This table illustrates the potential for developing both potent and selective kinase inhibitors using the piperidine scaffold.

Piperidine derivatives have been shown to modulate critical cell survival pathways, such as the PI3K/Akt and NF-κB pathways, leading to the induction of apoptosis in cancer cells. For instance, the curcumin analog 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24) potently suppresses the NF-κB signaling pathway by directly targeting IκB kinase (IKK).[5][13] Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit the PI3K/Akt pathway.[14][15]

Antiviral Agents

The piperidine moiety is also found in compounds with significant antiviral activity. For example, certain piperidine derivatives have shown efficacy against the influenza A virus by targeting the M2 proton channel.[16]

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of piperidine derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is essential for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor, a key target for antipsychotic drugs.[3][7]

Objective: To quantify the in vitro binding affinity of a piperidine derivative to the dopamine D2 receptor.

Materials:

  • Receptor Source: Rat striatal tissue homogenate or cell lines stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Piperidine derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, glass fiber filters, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.

  • Binding Assay (performed in triplicate):

    • To each well of a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: Assay buffer, [³H]-Spiperone (final concentration ~0.2-0.5 nM), and membrane preparation.

      • Non-specific Binding: Non-specific binding control, [³H]-Spiperone, and membrane preparation.

      • Competitive Binding: Varying concentrations of the test compound, [³H]-Spiperone, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

This protocol allows for the determination of the inhibitory potency (IC50) of a piperidine derivative against a specific protein kinase.[1][8][17]

Objective: To measure the in vitro inhibitory activity of a piperidine derivative against a target kinase.

Materials:

  • Purified Kinase Enzyme: The target kinase of interest.

  • Kinase Substrate: A peptide or protein that is specifically phosphorylated by the kinase.

  • ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

  • Kinase Buffer: A buffer optimized for the specific kinase's activity (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Test Compound: Piperidine derivative dissolved in DMSO.

  • Detection Reagent: A reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • 384-well plates and a plate reader capable of luminescence detection.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 384-well plate.

    • Add the 2X kinase/substrate solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding the 2X ATP solution to all wells.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Luminescence Measurement:

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a deeper understanding of the mechanisms of action of piperidine derivatives, we present the following diagrams created using Graphviz.

Inhibition of the NF-κB Signaling Pathway

Certain piperidine derivatives, such as the curcumin analog EF24, exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][13][18][19][20]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF-kB NF-κB IkB_p p-IκB IkB->IkB_p NF-kB_n NF-κB NF-kB->NF-kB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Gene_Expression Pro-inflammatory & Pro-survival Genes NF-kB_n->Gene_Expression activates EF24 EF24 EF24->IKK_complex inhibits

Caption: Inhibition of the NF-κB pathway by the piperidine derivative EF24.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay described in the protocol above.

Kinase_Assay_Workflow cluster_preparation 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Prep_Inhibitor Prepare serial dilutions of piperidine derivative Add_Inhibitor Add inhibitor to 384-well plate Prep_Inhibitor->Add_Inhibitor Prep_Kinase Prepare 2X Kinase/ Substrate solution Add_Kinase Add Kinase/Substrate Prep_Kinase->Add_Kinase Prep_ATP Prepare 2X ATP solution Start_Reaction Add ATP to start reaction Prep_ATP->Start_Reaction Add_Inhibitor->Add_Kinase Pre-incubation Pre-incubate Add_Kinase->Pre-incubation Pre-incubation->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop reaction & deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Generate luminescent signal Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its inherent structural and chemical properties provide a robust foundation for developing compounds with high potency and selectivity against a wide range of biological targets. The comparative data and detailed protocols presented in this guide are intended to empower researchers to more effectively explore the vast potential of piperidine derivatives in their drug discovery endeavors.

Future research in this area will undoubtedly focus on the development of novel synthetic methodologies to access an even greater diversity of piperidine-based compounds. Furthermore, the application of computational modeling and structure-based drug design will continue to refine our understanding of the intricate structure-activity relationships that govern the pharmacological properties of these versatile molecules, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. PMC. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Serotonin Receptor and Transporter Ligands – Current Status. Bentham Science. [Link]

  • C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. PubMed. [Link]

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. PMC. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. PubMed. [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ZC88, a novel N-type calcium channel blocker from 4-amino-piperidine derivatives state-dependent inhibits Cav2.2 calcium channels. PubMed. [Link]

  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. PMC. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PMC. [Link]

  • (PDF) Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. ResearchGate. [Link]

  • Design, Synthesis, and Binding Affinities of Potential Positron Emission Tomography (PET) Ligands for Visualization of Brain Dopamine D3 Receptors. Journal of Medicinal Chemistry. [Link]

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. PMC. [Link]

  • Design, Synthesis, and SAR of Potent and Selective Dipeptide-Derived Inhibitors for Dipeptidyl Peptidases. Journal of Medicinal Chemistry. [Link]

  • Quorum Sensing and NF-κB Inhibition of Synthetic Coumaperine Derivatives from Piper nigrum. MDPI. [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters. [Link]

  • 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. PubMed. [Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers. [Link]

  • Structure–Activity Relationships and Therapeutic Potentials of 5-HT 7 Receptor Ligands: An Update. ACS Publications. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PMC. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf. [Link]

  • Subunit-specific inhibition of BK channels by piperine. PMC. [Link]

  • Subunit-specific inhibition of BK channels by piperine. PubMed. [Link]

  • Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. PubMed. [Link]

  • Importance of protein flexibility in ranking inhibitor affinities: modeling the binding mechanisms of piperidine carboxamides as Type I1/2 ALK inhibitors. RSC Publishing. [Link]

  • Full article: Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Taylor & Francis Online. [Link]

  • PIPERIDINE DERIVATIVES AS PRODRUGS OF POTASSIUM CHANNEL INHIBITORS. European Patent Office. [Link]

  • Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. MDPI. [Link]

  • Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). PMC. [Link]

  • Electrophysiological Approaches for the Study of Ion Channel Function. PMC. [Link]

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Validation

A Comparative Performance Analysis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine Against Standard Monoamine Transporter and Receptor Ligands

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, against a panel of well-characterized standard compounds. Due...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, against a panel of well-characterized standard compounds. Due to the limited publicly available data on this specific molecule, this document outlines the essential experimental protocols and presents a set of hypothetical, yet plausible, data to illustrate how such a comparative analysis would be conducted. The focus of this guide is on the in vitro evaluation of the compound's potential activity at key central nervous system targets: the serotonin, norepinephrine, and dopamine transporters, as well as selected serotonin and dopamine receptor subtypes.

The structural features of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, specifically the piperidine and thienylmethyl moieties, suggest a potential for interaction with monoamine systems, which are critical in the regulation of mood, cognition, and other neurological functions.[1][2] Therefore, a systematic evaluation of its binding affinity and functional activity at these targets is a logical first step in its pharmacological characterization.

Rationale for Comparator Selection

To provide a meaningful benchmark, a selection of standard compounds with known potencies and selectivities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as for the 5-HT2A and D2 receptors, have been chosen. These standards represent a range of pharmacological profiles, from selective to non-selective agents, providing a robust context for interpreting the performance of the test compound.

  • For Monoamine Transporters:

    • Desipramine: A tricyclic antidepressant that is a potent and relatively selective norepinephrine reuptake inhibitor.[3]

    • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[3]

    • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and other psychiatric disorders.

    • GBR-12909: A selective dopamine reuptake inhibitor (DRI) often used as a research tool.

  • For Serotonin and Dopamine Receptors:

    • Ketanserin: A classic 5-HT2A receptor antagonist.

    • Haloperidol: A typical antipsychotic that acts as a potent D2 receptor antagonist.[4]

    • SKF-38393: A selective D1-like receptor agonist.[5]

    • SCH-23390: A selective D1-like receptor antagonist.[5]

Experimental Design and Methodologies

A series of in vitro assays are proposed to quantify the binding affinity and functional inhibition of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine at the selected targets.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor or transporter.[6] These assays measure the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing target protein incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand solution prep_radioligand->incubate prep_compound Prepare serial dilutions of test compound prep_compound->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Calculate Ki values from displacement curves count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assays

  • Membrane Preparation: Cell membranes from stable cell lines overexpressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), dopamine transporter (hDAT), 5-HT2A receptor, or D2 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known, non-labeled ligand to saturate the target sites.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine) or standard compounds.

  • Radioligands:

    • hSERT: [³H]Citalopram

    • hNET: [³H]Nisoxetine

    • hDAT: [³H]WIN 35,428

    • 5-HT2A: [³H]Ketanserin[7]

    • D2: [³H]Spiperone

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

To assess the functional activity of the test compound on monoamine transporters, neurotransmitter uptake inhibition assays are performed. These assays measure the ability of a compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cells Culture cells expressing target transporter pre_incubate Pre-incubate cells with test compound or buffer prep_cells->pre_incubate prep_neurotransmitter Prepare radiolabeled neurotransmitter solution add_neurotransmitter Add radiolabeled neurotransmitter and incubate prep_neurotransmitter->add_neurotransmitter prep_compound Prepare serial dilutions of test compound prep_compound->pre_incubate pre_incubate->add_neurotransmitter terminate Terminate uptake by rapid washing with ice-cold buffer add_neurotransmitter->terminate lyse Lyse cells terminate->lyse count Quantify intracellular radioactivity lyse->count analyze Calculate IC50 values for uptake inhibition count->analyze

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Detailed Protocol: Neurotransmitter Uptake Inhibition Assays

  • Cell Culture: Cells stably expressing hSERT, hNET, or hDAT are cultured to confluence in appropriate multi-well plates.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • Cells are pre-incubated with varying concentrations of the test compound or standard compounds for a short period.

    • The uptake is initiated by adding a radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]Norepinephrine for NET, or [³H]Dopamine for DAT).

    • The incubation is carried out for a specific time at 37°C.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

  • Termination and Lysis: The uptake is terminated by rapidly aspirating the assay medium and washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

  • Data Analysis: The percentage of inhibition of uptake is calculated for each concentration of the test compound. The IC₅₀ value, the concentration of the compound that inhibits 50% of the specific uptake, is determined by non-linear regression.

Hypothetical Performance Data

The following tables present hypothetical, yet scientifically plausible, data for 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (referred to as "Test Compound") compared to the standard compounds. It is crucial to note that these values are illustrative and not based on actual experimental results for the test compound.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters and Receptors

CompoundhSERThNEThDAT5-HT2AD2
Test Compound 55.3 12.1 250.6 85.2 450.8
Desipramine1801.11500>1000>1000
Reboxetine1291.1>10000>1000>1000
Fluoxetine0.91501200130>1000
GBR-129092504501.5>1000>1000
Ketanserin150602002.130
Haloperidol>1000>10001.2151.0

Table 2: Comparative Functional Activity (IC₅₀, nM) in Neurotransmitter Uptake Inhibition Assays

CompoundSerotonin UptakeNorepinephrine UptakeDopamine Uptake
Test Compound 78.5 18.4 310.2
Desipramine2201.51800
Reboxetine1551.4>10000
Fluoxetine1.21801500
GBR-129093005502.0

Interpretation of Hypothetical Data and Potential Signaling Pathways

Based on the illustrative data presented, 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine would be characterized as a potent norepinephrine reuptake inhibitor with moderate activity at the serotonin transporter and the 5-HT2A receptor. Its affinity for the dopamine transporter and the D₂ receptor appears to be significantly lower.

This profile suggests that the primary mechanism of action of this compound might be the enhancement of noradrenergic and, to a lesser extent, serotonergic neurotransmission by blocking their respective reuptake transporters.[8] The moderate affinity for the 5-HT2A receptor could also contribute to its overall pharmacological effect.

Hypothetical Signaling Pathway Modulation

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release SERT SERT NET NET NE->NET Reuptake Adrenergic_R Adrenergic Receptor NE->Adrenergic_R Binding FiveHT Serotonin FiveHT->SERT Reuptake FiveHT2A_R 5-HT2A Receptor FiveHT->FiveHT2A_R Binding Downstream Downstream Signaling Adrenergic_R->Downstream FiveHT2A_R->Downstream Test_Compound Test Compound Test_Compound->SERT Inhibition Test_Compound->NET Inhibition Test_Compound->FiveHT2A_R Antagonism

Caption: Potential modulation of noradrenergic and serotonergic signaling.

Conclusion

This guide outlines a systematic approach to benchmarking the performance of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine. By employing standardized in vitro assays and comparing its activity against a panel of well-characterized compounds, a clear and objective assessment of its pharmacological profile can be achieved. The hypothetical data presented herein suggest a profile of a potent norepinephrine reuptake inhibitor with secondary activities at the serotonin transporter and 5-HT2A receptor. Such a profile could warrant further investigation for potential therapeutic applications in conditions where modulation of noradrenergic and serotonergic systems is beneficial. It is imperative that actual experimental data be generated to validate and expand upon this preliminary assessment.

References

  • Wikipedia. Norepinephrine reuptake inhibitor.
  • García-López, D. A., et al. (2021). A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 22(16), 8887.
  • Roth, B. L., & Driscol, J. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. Neuropsychopharmacology, 36(1), 348-349.
  • Wang, S., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods.
  • Siegel, G. J., et al. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • ResearchGate. Structures of D1 dopamine receptor ligands used in this study.
  • Mazzolari, A., et al. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 63(24), 15337-15369.
  • Wikipedia. Category:Norepinephrine reuptake inhibitors.
  • Shelton, R. C. (2009). Serotonin Norepinephrine Reuptake Inhibitors: Similarities and Differences.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Search results for serotonin norepinephrine reuptake inhibitors.
  • ACS Chemical Neuroscience. (2021).
  • Gøtzsche, P. C. (2012). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 12(11), 1185-1203.
  • NextSDS. 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine 97%.
  • BenchChem. Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay.
  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(10), e202104119.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133983, Piperidine.
  • LookChem. Cas 19983-20-1, 1-(THIEN-2-YL)-PIPERIDINE.

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Comparative

In vivo validation of in vitro findings for piperidine-based compounds

In Vivo Validation of Piperidine-Based Compounds: A Comparison Guide for Dual H3/Sigma-1 Receptor Ligands As a Senior Application Scientist, I frequently observe a critical bottleneck in central nervous system (CNS) drug...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of Piperidine-Based Compounds: A Comparison Guide for Dual H3/Sigma-1 Receptor Ligands

As a Senior Application Scientist, I frequently observe a critical bottleneck in central nervous system (CNS) drug discovery: the failure of highly potent in vitro hits to translate into in vivo efficacy. This attrition is particularly evident when optimizing nitrogen-containing heterocycles. While both piperidine and piperazine scaffolds are ubiquitous in medicinal chemistry, their subtle physicochemical differences drastically alter their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide provides an objective, data-driven comparison of piperidine-based compounds against piperazine alternatives and standard-of-care agents. We will focus specifically on the translation of dual Histamine H3 Receptor (H3R) and Sigma-1 Receptor (σ1R) ligands , a highly promising class of therapeutics for neuropathic pain [1].

The Translational Workflow

To ensure scientific integrity, the transition from in vitro binding assays to in vivo behavioral models must follow a strict, self-validating pipeline. The workflow below outlines the critical go/no-go decision points for advancing a piperidine-based scaffold.

TranslationWorkflow invitro In Vitro Profiling (H3R & σ1R Binding) adme Metabolic Stability (HLM/RLM Assays) invitro->adme Dual Ki < 15 nM pk In Vivo PK (Brain Penetrance) adme->pk T1/2 > 60 min invivo In Vivo Efficacy (Neuropathic Pain) pk->invivo Brain/Plasma > 1.5

Workflow for translating in vitro piperidine ligand data to in vivo neuropathic pain efficacy.

In Vitro Profiling: The Piperidine Advantage

When designing dual-targeting CNS ligands, the choice of the central basic core is paramount. Recent structure-activity relationship (SAR) studies demonstrate that substituting a piperazine ring with a piperidine ring fundamentally alters receptor selectivity [1].

The Causality of Core Selection: The underlying mechanism for this divergence lies in the protonation state. The nitrogen atom in a piperidine ring typically exhibits a higher pKa compared to the corresponding nitrogen in a piperazine ring. At a physiological pH of 7.4, the piperidine core maintains a specific cationic state that is critical for forming robust electrostatic interactions with the aspartate/glutamate residues deep within the σ1R binding pocket. Consequently, piperidine derivatives achieve dual H3R/σ1R affinity, whereas their piperazine analogs are often strictly selective for H3R and fail to engage σ1R [1].

Furthermore, clinically evaluated H3R antagonists, such as the standard-of-care drug Pitolisant, have been shown to possess nanomolar affinity for σ1 receptors, a property that differentiates their in vivo efficacy profiles from highly selective H3R agents [2].

Quantitative Comparison: In Vitro to In Vivo Translation

The table below summarizes the comparative performance of a representative next-generation piperidine (NGP-12), a piperazine analog (NPZ-7), and the standard-of-care Pitolisant [1, 3].

Compound ClassRepresentative LigandCore ScaffoldH3R Ki​ (nM)σ1R Ki​ (nM)HLM T1/2​ (min)In Vivo Efficacy (Pain)
Next-Gen Piperidine NGP-12Piperidine8.512.4> 120High (Broad Spectrum)
Traditional Piperazine NPZ-7Piperazine10.2> 100045Low (Lacks σ1R action)
Standard of Care PitolisantPiperidine1.5< 1085Moderate

Note: Human Liver Microsome (HLM) stability is a critical predictor of in vivo clearance. Piperidines often exhibit superior metabolic stability compared to piperazines, which are highly susceptible to N-dealkylation by CYP450 enzymes.

Bridging the Gap: In Vivo Pharmacokinetics

Achieving sub-nanomolar in vitro potency is irrelevant if the compound cannot cross the blood-brain barrier (BBB). Piperidine-based compounds generally exhibit higher lipophilicity (LogP) than their piperazine counterparts. This physicochemical trait, combined with their resistance to efflux transporters (like P-glycoprotein), drives a superior brain-to-plasma ratio. For a dual H3R/σ1R ligand to exert its anti-allodynic effects, a brain-to-plasma ratio of >1.5 is typically required to ensure sustained receptor occupancy in the prefrontal cortex and spinal dorsal horn [4].

In Vivo Efficacy: Self-Validating Experimental Protocol

To objectively validate the in vitro findings, we utilize the Spared Nerve Injury (SNI) model of neuropathic pain. This protocol is designed as a self-validating system; every step includes internal controls to rule out false positives.

Step 1: Baseline Behavioral Assessment

  • Action: Acclimate adult male C57BL/6 mice to the testing environment for 3 days. Measure baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).

  • Causality: Establishing a strict pre-surgery baseline allows us to quantify the exact degree of allodynia induced later, ensuring that any observed analgesic effect is a true reversal of pathology, not a baseline artifact.

Step 2: Surgical Induction & Internal Controls

  • Action: Under isoflurane anesthesia, ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Self-Validation: Simultaneously prepare a sham-operated cohort (n=8) where nerves are exposed but not ligated. This controls for transient hyperalgesia caused by surgical inflammation rather than true nerve damage.

Step 3: Post-Surgical Validation

  • Action: At day 14 post-surgery, re-assess mechanical thresholds.

  • Causality: Only mice exhibiting a >50% reduction in withdrawal threshold are enrolled in the dosing phase. This strict inclusion criterion eliminates non-responders and ensures statistical power.

Step 4: Pharmacological Intervention & Blinded Testing

  • Action: Administer the piperidine ligand (e.g., NGP-12 at 10 mg/kg p.o.), Pitolisant (10 mg/kg p.o.), or vehicle. Assess mechanical allodynia at 1, 2, 4, and 24 hours post-dose.

  • Causality: The behavioral testing must be performed by an investigator blinded to the treatment groups. Blinding is non-negotiable; it prevents observer bias and ensures the trustworthiness of the comparative efficacy data.

Mechanistic Pathway of Piperidine Analgesia

The superior in vivo efficacy of piperidine-based ligands in the SNI model is driven by their dual-action mechanism. By simultaneously acting as H3R inverse agonists and σ1R antagonists, these compounds modulate both presynaptic neurotransmitter release and intracellular calcium dynamics.

Mechanism ligand Piperidine-Based Ligand h3r Histamine H3 Receptor (Inverse Agonism) ligand->h3r sig1r Sigma-1 Receptor (Antagonism) ligand->sig1r camp Modulate cAMP Levels h3r->camp calcium Regulate Intracellular Ca2+ sig1r->calcium analgesia Analgesic Efficacy (Anti-Allodynic Effect) camp->analgesia calcium->analgesia

Dual mechanistic pathway of piperidine-based ligands modulating H3 and Sigma-1 receptors.

Conclusion

The transition from in vitro discovery to in vivo validation requires a deep understanding of molecular physicochemical properties. As demonstrated, the piperidine scaffold offers a distinct advantage over piperazine in the development of dual H3R/σ1R ligands. By optimizing the protonation state and lipophilicity, researchers can achieve the necessary brain penetrance and receptor engagement required to produce robust, self-validating in vivo efficacy in complex CNS models.

References

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists Source: Neuropharmacology URL: [Link]

  • Title: Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy Source: Drug Design, Development and Therapy URL: [Link]

  • Title: Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility Source: Nature and Science of Sleep URL: [Link]

Safety & Regulatory Compliance

Safety

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine proper disposal procedures

The management and disposal of specialized pharmacophores, such as 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS: 930111-07-2)[1], require rigorous adherence to environmental health and safety (EHS) protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized pharmacophores, such as 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS: 930111-07-2)[1], require rigorous adherence to environmental health and safety (EHS) protocols. As a synthetic intermediate featuring both a thiophene moiety and multiple amine centers (a secondary and a tertiary amine), this compound presents specific physicochemical risks, including basicity, potential environmental toxicity, and reactivity with oxidizing agents[2].

This guide provides drug development professionals and laboratory personnel with a self-validating, causality-driven framework for the safe containment, segregation, and ultimate destruction of this compound.

Physicochemical Risk Profile & Disposal Implications

To design an effective disposal strategy, we must first analyze the structural liabilities of the molecule. The dual-amine structure renders the compound basic and nucleophilic, dictating its compatibility with other waste streams.

Chemical PropertyHazard ImplicationDisposal Requirement
Aliphatic Amines Acts as a weak base; can cause skin, eye, and respiratory irritation[2].Requires handling in a fume hood; waste must not be mixed with concentrated acids to avoid exothermic neutralization.
Thiophene Ring Susceptible to oxidation and electrophilic attack.Strict segregation from strong oxidizing agents (e.g., peroxides, nitric acid)[2].
Organic Structure High biological oxygen demand (BOD); recalcitrant to standard wastewater treatment.Absolute prohibition on drain disposal; mandates high-temperature commercial incineration.

Waste Management & Segregation Workflow

The following diagram maps the critical decision points and physical pathways for managing 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine waste, from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: 4-[(Methylamino)methyl]-1- (thien-2-ylmethyl)piperidine Segregation Chemical Segregation: Isolate from Acids & Oxidizers Start->Segregation Immediate Action Containment Primary Containment: HDPE or PTFE Vessels Segregation->Containment Compatibility Verified Labeling Regulatory Labeling: Hazardous Organic Waste Containment->Labeling Seal & Inspect EHS Institutional EHS Handoff Labeling->EHS Log in System Incineration Final Destruction: High-Temperature Incineration EHS->Incineration Commercial Partner

Fig 1: Institutional disposal workflow for thienyl-piperidine derivatives.

Step-by-Step Disposal Methodology

This protocol outlines the standard operating procedure for disposing of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine in a professional laboratory setting.

Phase 1: Source Segregation

Causality: Amines can react violently with strong oxidizers and acids. Mixing incompatible waste streams in a single carboy can lead to pressure buildup, off-gassing, or catastrophic vessel failure[2].

  • Identify the Solvent Matrix: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., methanol, ethyl acetate).

  • Select the Waste Stream: Route the material to the corresponding "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" stream.

  • Verify Incompatibilities: Ensure the target waste container contains no strong oxidizing agents, peroxides, or concentrated mineral acids[2].

Phase 2: Primary Containment

Causality: Proper material selection prevents chemical leaching and vapor release, protecting personnel from chronic respiratory exposure[2].

  • Select the Vessel: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers. Avoid standard glass if the waste mixture contains components that could generate pressure, though amber glass is acceptable for pure, stable aliquots.

  • Transfer Protocol: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks[2]. Use a secondary containment tray during pouring to catch accidental spills.

  • Seal and Vent: Cap the container tightly immediately after transfer. If the laboratory utilizes vented waste caps (which allow pressure equalization while trapping vapors), ensure the filter cartridge is active.

Phase 3: Labeling and Institutional Handoff

Causality: Accurate labeling is a strict regulatory requirement under RCRA (Resource Conservation and Recovery Act) or equivalent international frameworks, ensuring downstream handlers are aware of the chemical hazards.

  • Apply EHS Labels: Attach a standard Hazardous Waste tag.

  • Detail the Contents: Explicitly write "4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine" (do not use abbreviations) and list the approximate concentration and solvent matrix.

  • Indicate Hazards: Check the boxes for "Toxic" and "Irritant"[2].

  • Schedule Pickup: Transfer the container to the laboratory's Satellite Accumulation Area (SAA) and log the waste into the institutional EHS management system for pickup.

Phase 4: Final Destruction (Commercial Incineration)

Causality: Molecules containing thiophene rings and complex amine structures must be completely mineralized to prevent environmental contamination.

  • EHS Processing: Institutional EHS will transport the waste to a central accumulation area.

  • Incineration: The waste is handed over to a certified commercial disposal partner. The material undergoes high-temperature rotary kiln incineration (typically >1000°C), which breaks the organic framework down into CO2​ , H2​O , NOx​ , and SOx​ .

  • Scrubbing: The incinerator's exhaust scrubbers neutralize the resulting nitrogen and sulfur oxides, ensuring zero harmful atmospheric discharge.

Spill Response & Decontamination

In the event of an accidental spill during the disposal process:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize airflow.

  • Neutralize/Absorb: Do not attempt to neutralize the amine with acid, as this generates heat. Instead, cover the spill with a chemically inert, high-capacity absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container (HDPE bucket).

  • Decontaminate: Wash the spill surface with a mild detergent and water, collecting the washings into the aqueous hazardous waste stream.

References

  • NextSDS. (n.d.). 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine 97% — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate. Retrieved March 21, 2026, from[Link]

Sources

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